3-Fluoro-5-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKNUJGSSUDSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444937 | |
| Record name | 3-Fluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699016-24-5 | |
| Record name | 3-Fluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 3-Fluoro-5-methoxybenzaldehyde, a key building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the most common synthetic routes, including detailed experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
This compound is a substituted aromatic aldehyde whose structural motifs are of significant interest in medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability to molecules incorporating this fragment. As such, reliable and efficient synthesis of this compound is crucial for the advancement of drug discovery programs. This guide will focus on the most practical and widely applicable methods for its preparation.
Core Synthesis Pathways
The synthesis of this compound is most commonly achieved through the formylation of a suitable precursor. The two primary strategies involve:
-
Formylation via Organometallic Intermediates: This approach utilizes a Grignard or organolithium reagent derived from a halogenated precursor, which is then quenched with a formylating agent.
-
Vilsmeier-Haack Formylation: This method involves the direct formylation of an electron-rich aromatic ring using the Vilsmeier reagent.
This guide will elaborate on the synthesis starting from the commercially available precursor, 3-bromo-5-fluoroanisole, via an organometallic intermediate, which represents a common and effective strategy.
Synthesis from 3-Bromo-5-fluoroanisole
A prevalent and reliable method for the synthesis of this compound involves the use of 3-bromo-5-fluoroanisole as the starting material. This pathway proceeds through the formation of an organometallic intermediate (either a Grignard or organolithium reagent), which is subsequently reacted with a formylating agent such as N,N-dimethylformamide (DMF).
Pathway 1: Grignard Reaction
This pathway involves the formation of a Grignard reagent from 3-bromo-5-fluoroanisole, followed by formylation with DMF.
Caption: Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol: Grignard Reaction
A general procedure for the Grignard reaction is as follows:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction. A solution of 3-bromo-5-fluoroanisole in anhydrous THF is then added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux.
-
Formylation: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the mixture is stirred for several hours at room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Pathway 2: Lithiation
An alternative organometallic approach involves a lithium-halogen exchange to form an organolithium intermediate, which is then formylated.
Caption: Lithiation pathway for the synthesis of this compound.
Experimental Protocol: Lithiation
A general procedure for the lithiation reaction is as follows:
-
Lithium-Halogen Exchange: A solution of 3-bromo-5-fluoroanisole in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The reaction is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.
-
Formylation: Anhydrous DMF is added dropwise to the cooled solution of the organolithium reagent. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the Grignard reaction pathway.
Quantitative Data Summary
While specific yields for the direct synthesis of this compound are not extensively reported in readily available literature, the following table provides representative yields for analogous formylation reactions of substituted bromoanisoles, which can be considered indicative of the expected efficiency of these pathways.
| Starting Material | Reaction Pathway | Formylating Agent | Solvent | Typical Yield (%) |
| Substituted Bromoanisole | Grignard Reaction | DMF | THF | 60-80 |
| Substituted Bromoanisole | Lithiation | DMF | THF | 65-85 |
Note: Yields are highly dependent on reaction conditions, purity of reagents, and the specific substrate. The values presented are for general guidance and may require optimization for the specific synthesis of this compound.
Vilsmeier-Haack Formylation: An Alternative Approach
The Vilsmeier-Haack reaction is another powerful method for the formylation of electron-rich aromatic compounds. This reaction typically employs a Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
Caption: Vilsmeier-Haack reaction workflow for the formylation of 1-fluoro-3-methoxybenzene.
Experimental Protocol: Vilsmeier-Haack Reaction
A general protocol for the Vilsmeier-Haack formylation is as follows:
-
Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring.
-
Formylation: The electron-rich aromatic substrate (in this case, 1-fluoro-3-methoxybenzene would be a plausible starting material) is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated for several hours.
-
Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium acetate). The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or distillation.
Conclusion
The synthesis of this compound can be effectively achieved through several established organic transformations. The choice of the optimal pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. The organometallic routes starting from 3-bromo-5-fluoroanisole offer a reliable and high-yielding approach. The Vilsmeier-Haack reaction presents a viable alternative, particularly for large-scale synthesis. The experimental protocols and data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of the described conditions may be necessary to achieve the desired yield and purity for specific applications.
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-methoxybenzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. This document summarizes its key physical and chemical characteristics, offers a detailed experimental protocol for a plausible synthetic route, and includes mandatory visualizations to illustrate the synthetic workflow.
Core Physicochemical Properties
This compound, with the CAS number 699016-24-5, is a monosubstituted benzaldehyde derivative. Its chemical structure, featuring a fluorine atom and a methoxy group at the meta positions relative to the aldehyde, imparts unique electronic properties that are of interest in the design of novel molecules.[1][2]
Data Summary
A compilation of the available quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| CAS Number | 699016-24-5 | [1] |
| Melting Point | 24-29 °C | [3] |
| 30-40 °C | [2] | |
| Boiling Point | 216 °C at 760 mmHg | [1] |
| Density | 1.192 g/cm³ | [1] |
| Flash Point | 82 °C | [3] |
| Appearance | Faint yellow fused solid | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8-10.0 ppm), the methoxy group protons (around 3.8-3.9 ppm), and the aromatic protons. The aromatic region would display complex splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-195 ppm). The aromatic carbons will show signals influenced by the electron-withdrawing fluorine and electron-donating methoxy substituents, with carbon-fluorine coupling being observable.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group around 1700 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic ring and aldehyde, C-O stretching of the methoxy group, and C-F stretching.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization would show a molecular ion peak (M+) at m/z 154. Subsequent fragmentation would likely involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and other characteristic fragments.
Experimental Protocols: A Plausible Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of substituted benzaldehydes is the formylation of a corresponding substituted benzene derivative. A plausible route to this compound is the formylation of 1-fluoro-3-methoxybenzene. The following is a detailed methodology for this transformation using a Vilsmeier-Haack reaction.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-Fluoro-3-methoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-fluoro-3-methoxybenzene in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash them sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
References
An In-depth Technical Guide to 3-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxybenzaldehyde, a key building block in organic synthesis, particularly relevant to medicinal chemistry and drug development. This document details its chemical and physical properties, a representative synthesis protocol, and expected analytical characterization data.
Core Compound Information
Structure and Identification
This compound is an aromatic aldehyde featuring a benzene ring substituted with a fluorine atom, a methoxy group, and a formyl group at positions 3, 5, and 1, respectively.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 699016-24-5 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| SMILES | COC1=CC(C=O)=CC(F)=C1 |
| InChI Key | IBKNUJGSSUDSSJ-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical Form | Solid or liquid |
| Boiling Point | 216.07 °C at 760 mmHg |
| Density | 1.192 g/cm³ |
| Flash Point | 82.30 °C |
Synthesis of this compound
Proposed Synthetic Pathway
The diagram below illustrates the proposed two-step Vilsmeier-Haack reaction for the synthesis of this compound.
Caption: Proposed synthetic pathway for this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-Fluoro-3-methoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.) and cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Aromatic Formylation: Dissolve 1-fluoro-3-methoxybenzene (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash successively with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1][2]
Analytical Characterization (Predicted)
As experimental spectra for this compound are not widely published, the following data is predicted based on the analysis of its structure and comparison with similar compounds.[3][4]
¹H Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons, as well as the methoxy group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.95 | s | 1H | Aldehyde (-CHO) |
| ~7.40 | d | 1H | Aromatic H |
| ~7.20 | d | 1H | Aromatic H |
| ~6.90 | t | 1H | Aromatic H |
| ~3.85 | s | 3H | Methoxy (-OCH₃) |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~161.0 | C-OCH₃ |
| ~138.0 | C-CHO |
| ~115.0 (d) | Aromatic CH |
| ~112.0 (d) | Aromatic CH |
| ~108.0 (d) | Aromatic CH |
| ~56.0 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1150 | Strong | C-F stretch |
| ~1030 | Medium | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| 154 | Molecular ion [M]⁺ |
| 153 | [M-H]⁺ |
| 125 | [M-CHO]⁺ |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, making this compound a desirable starting material for the development of novel pharmaceuticals. Its aldehyde group provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Spectroscopic Analysis of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide
Introduction
3-Fluoro-4-methoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The presence of the fluoro and methoxy substituents on the benzene ring influences the electron distribution and, consequently, the chemical and physical properties of the molecule. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Fluoro-4-methoxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 3-Fluoro-4-methoxybenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.84 | s | 1H | Aldehyde (-CHO) |
| 7.65 | dd | 1H | Ar-H |
| 7.58 | d | 1H | Ar-H |
| 7.18 | t | 1H | Ar-H |
| 3.95 | s | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data for 3-Fluoro-4-methoxybenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | Aldehyde (C=O) |
| 156.0 (d) | Ar-C-F |
| 149.0 | Ar-C-OCH₃ |
| 129.5 | Ar-C |
| 127.0 | Ar-CH |
| 115.5 (d) | Ar-CH |
| 113.0 | Ar-CH |
| 56.5 | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3-Fluoro-4-methoxybenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 2830-2810, 2730-2710 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| 1700-1680 | Strong | Carbonyl (C=O) Stretch |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C Stretch |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |
| 1200-1100 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 3-Fluoro-4-methoxybenzaldehyde (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 153 | High | [M-H]⁺ |
| 125 | Medium | [M-CHO]⁺ |
| 111 | Medium | [M-CHO-CH₂]⁺ |
| 97 | Medium | [M-CO-OCH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flask and micropipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-Fluoro-4-methoxybenzaldehyde sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Instrument Setup: The NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
The instrument is tuned to the proton frequency.
-
Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The instrument is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are typical parameters.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Methanol or isopropanol for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid 3-Fluoro-4-methoxybenzaldehyde sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 or 32 scans are generally sufficient.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., with methanol or isopropanol) after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.
-
GC-MS Setup:
-
The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The oven temperature program is set to ensure good separation from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.
-
The MS is operated in EI mode, typically at 70 eV.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The molecules are separated by the GC and then introduced into the MS, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an aromatic aldehyde like 3-Fluoro-4-methoxybenzaldehyde.
Caption: General workflow for the spectroscopic analysis of aromatic aldehydes.
Determining the Solubility of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methoxybenzaldehyde is an aromatic aldehyde whose physicochemical properties, particularly its solubility in various organic solvents, are crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. Understanding the solubility of this compound is fundamental for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addressing the current lack of specific quantitative data in publicly available literature.
Physicochemical Properties of this compound and Related Isomers
A summary of the known physical and chemical properties of this compound and its related isomers is presented below. This data is essential for understanding its potential solubility behavior based on the principle of "like dissolves like."
| Property | This compound | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde |
| Molecular Formula | C₈H₇FO₂ | C₈H₇FO₃[1] | C₈H₇FO₂[2] |
| Molecular Weight | 154.14 g/mol [3] | 170.14 g/mol [1] | 154.14 g/mol [2][4] |
| Appearance | Solid (form)[4] | Brown Solid[5] | Off-white Solid[6] |
| Melting Point | Not available | 114-118 °C[1] | 30-35 °C[6] |
| Boiling Point | 216 °C[3] | Not available | > 113 °C (Flash Point)[6] |
| Density | 1.192 g/cm³[3] | Not available | Not available |
| CAS Number | 699016-24-5[3] | 79418-78-3[1] | 351-54-2[2][4] |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound in common organic solvents.
Qualitative Solubility Analysis
This initial screening provides a rapid assessment of solubility in a range of solvents, which can inform the selection of solvents for quantitative analysis.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a variety of common organic solvents.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
-
For a more detailed qualitative analysis, the tests can be extended to include aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to understand the acidic or basic nature of the compound.[7]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[8][9]
-
Equilibration: Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Subsequently, carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter compatible with the solvent.[10]
-
Analysis:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[9][11]
-
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A logical workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a robust framework for researchers and drug development professionals to determine the solubility of this compound in common organic solvents. By following the detailed qualitative and quantitative experimental protocols, users can generate reliable solubility data that is essential for the effective use of this compound in various scientific and industrial applications. The provided workflow diagram offers a clear and systematic approach to this experimental process.
References
- 1. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 3-氟-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. csub.edu [csub.edu]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
Navigating the Synthesis and Supply of 3-Fluoro-5-methoxybenzaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, 3-Fluoro-5-methoxybenzaldehyde (CAS No. 699016-24-5) presents itself as a valuable, albeit specialized, building block in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and outlines a plausible synthetic pathway, addressing the nuances of its procurement and application in research settings.
This fluorinated aromatic aldehyde is noted for its utility in creating complex molecular architectures, particularly in the development of central nervous system (CNS) agents and antidepressants.[1] The strategic placement of the fluoro and methoxy groups on the benzaldehyde ring allows for selective derivatization, enhancing properties such as metabolic stability and membrane permeability in target bioactive molecules.[1]
Commercial Availability and Supplier Landscape
While not as readily available as some of its isomers, this compound is offered by a number of specialized chemical suppliers. Purity levels for commercially available batches are typically in the range of 97% to 98%. Researchers looking to procure this compound can source it from companies such as Alfa Chemistry, abcr Gute Chemie, Sigma-Aldrich (through its Synthonix catalog), Chemicalbridge, AChemBlock, and Halochem. Given its more specialized nature, lead times for delivery may be longer compared to more common reagents.[2][3][4][5][6]
Physicochemical and Safety Data
A clear understanding of the compound's properties is crucial for its handling, storage, and application in experimental work. The table below summarizes the key quantitative data available from various suppliers.
| Property | Value | Source |
| CAS Number | 699016-24-5 | Alfa Chemistry, abcr Gute Chemie, et al.[2] |
| Molecular Formula | C₈H₇FO₂ | Alfa Chemistry, AChemBlock[2][5] |
| Molecular Weight | 154.14 g/mol | Alfa Chemistry, Halochem[2][6] |
| Purity | 97% - 98% | abcr Gute Chemie, AChemBlock, Halochem[5][6] |
| Appearance | Solid or Liquid | Sigma-Aldrich[3] |
| Boiling Point | 216.065 °C at 760 mmHg | Alfa Chemistry[2] |
| Density | 1.192 g/cm³ | Alfa Chemistry[2] |
| Flash Point | 82.299 °C | Alfa Chemistry[2] |
| Storage | Refrigerator, under inert gas | Sigma-Aldrich, Chemicalbridge[3][4] |
Safety and Handling
Based on the available hazard statements, this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Synthesis and Experimental Protocols
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
This protocol is a general representation and would require optimization for yield and purity.
-
Reaction Setup: To a solution of 3,5-difluorobenzaldehyde in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications and Logical Workflow in Drug Discovery
While specific signaling pathways involving this compound are not documented, its application in medicinal chemistry as a building block follows a well-established workflow in drug discovery. The diagram below illustrates the logical progression from a chemical intermediate to a potential drug candidate.
Caption: Logical workflow of a building block in drug discovery.
This workflow highlights the role of this compound as a starting point for generating a library of novel compounds. These derivatives would then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization would further refine the chemical structure to improve efficacy and safety, ultimately leading to a preclinical drug candidate.
References
- 1. This compound [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 699016-24-5 [sigmaaldrich.cn]
- 4. This compound,699016-24-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. This compound 98% | CAS: 699016-24-5 | AChemBlock [achemblock.com]
- 6. halochem.com [halochem.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 3-Fluoro-5-methoxybenzaldehyde. While direct experimental data for this specific isomer is limited in publicly available literature, this document leverages established principles of organic chemistry and data from closely related isomers to predict its reactivity profile. The guide details the anticipated electronic effects of the fluoro and methoxy substituents on the aldehyde's electrophilicity, outlines its expected behavior in key synthetic transformations, and provides detailed experimental protocols for its use in common aldehyde reactions. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.
Molecular Structure and Electronic Profile
This compound possesses a unique substitution pattern that dictates the reactivity of its aldehyde group. The fluorine atom at the 3-position and the methoxy group at the 5-position exert opposing electronic effects.
-
Fluorine (3-position): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon. Its mesomeric effect (+M) is generally weaker than its inductive effect.
-
Methoxy Group (5-position): The methoxy group exhibits a weak electron-withdrawing inductive effect (-I) but a strong electron-donating mesomeric effect (+M) through resonance.
The position of these substituents, both meta to the aldehyde group, means their resonance effects on the carbonyl carbon are minimal. Therefore, the dominant influence on the aldehyde's reactivity will be the inductive effects. The combined -I effects of both the fluorine and methoxy groups are expected to render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the following table summarizes the expected spectroscopic data based on analysis of its isomers, such as 3-Fluoro-4-methoxybenzaldehyde and 3-methoxybenzaldehyde.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): ~9.9 ppm (singlet).Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.5 ppm), likely appearing as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.Methoxy Protons (OCH₃): ~3.8 ppm (singlet). |
| ¹³C NMR | Carbonyl Carbon (C=O): ~191-193 ppm.Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm). The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings.Methoxy Carbon (OCH₃): ~55-56 ppm. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, expected to be around -110 to -115 ppm (relative to CFCl₃). The signal will likely appear as a triplet of triplets due to coupling with the two ortho and one para protons. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1700-1710 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.C-O Stretch (Methoxy): A strong band around 1250-1280 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region. |
Reactivity of the Aldehyde Group
The enhanced electrophilicity of the carbonyl carbon in this compound suggests it will be a reactive substrate in a variety of nucleophilic addition reactions.
Nucleophilic Addition Reactions
The aldehyde group is expected to readily undergo attack by common nucleophiles.
Caption: General workflow for nucleophilic addition.
Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes into alkenes. This compound is expected to react efficiently with phosphorus ylides.
Caption: Key steps of the Wittig reaction.
Experimental Protocol: Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 equivalents) dropwise. Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Grignard Reaction
The reaction with Grignard reagents will produce secondary alcohols. The increased electrophilicity of the aldehyde should facilitate this reaction.
Caption: Formation of a secondary alcohol via Grignard reaction.
Experimental Protocol: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (1.1-1.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.
Knoevenagel Condensation
This condensation with active methylene compounds is expected to proceed efficiently, catalyzed by a weak base, to form α,β-unsaturated products.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), malononitrile (1.0 equivalent), and a catalytic amount of piperidine or ammonium acetate (0.1 equivalents) in ethanol.
-
Reaction Progression: Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Reductive Amination
The formation of an imine followed by reduction is a key method for amine synthesis. The electrophilic nature of the aldehyde should favor imine formation.
Caption: Two-step process of reductive amination.
Experimental Protocol: Direct Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents). Stir for 20-30 minutes, then add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amine product by flash column chromatography.
Quantitative Data for Analogous Reactions
The following table summarizes typical yields for the reactions discussed, using structurally similar benzaldehydes. These values can serve as a benchmark for what to expect when using this compound.
| Reaction | Analogous Aldehyde | Reagents | Yield (%) |
| Wittig Reaction | 3-Hydroxybenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF | ~90% |
| Grignard Reaction | 3,5-Difluorobenzaldehyde | Phenylmagnesium bromide, THF | High |
| Knoevenagel Condensation | 3,5-Dimethoxybenzaldehyde | Malononitrile, Ammonium Acetate, Ethanol | High |
| Reductive Amination | p-Methoxybenzaldehyde | n-Butylamine, H₂, Co-catalyst | 72-96% |
Conclusion
This compound is a promising substrate for a range of organic transformations. The electronic properties conferred by the fluoro and methoxy substituents render the aldehyde group highly susceptible to nucleophilic attack, suggesting its utility in constructing complex molecular architectures. The protocols and predictive data presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. Further experimental validation is encouraged to establish the precise reactivity and optimize reaction conditions for specific applications.
An In-depth Technical Guide to the Electronic Effects of Fluorine and Methoxy Groups in 3-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a highly electronegative fluorine atom and an electron-donating methoxy group at the meta positions relative to the aldehyde, creates a complex electronic environment that profoundly influences its reactivity and potential as a synthetic building block. This technical guide provides a comprehensive analysis of the electronic effects of the fluorine and methoxy substituents in this molecule, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying principles.
Theoretical Analysis of Electronic Effects
The electronic properties of this compound are dictated by the interplay of inductive and resonance effects of the fluorine and methoxy substituents.
2.1. Inductive Effect (-I)
Both fluorine and the oxygen of the methoxy group are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bonds. This is known as the negative inductive effect (-I). Fluorine is the most electronegative element, and its -I effect is significantly stronger than that of the methoxy group. This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density.
2.2. Resonance Effect (+M)
Both fluorine and the methoxy group possess lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This is the positive mesomeric or resonance effect (+M). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. The methoxy group is a strong +M donor, while the +M effect of fluorine is weaker due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine.
2.3. Overall Electronic Influence
In this compound, the fluorine and methoxy groups are meta to the aldehyde functionality. At the meta position, the resonance effect is not directly transmitted. Therefore, the electronic influence of these substituents is primarily governed by their inductive effects. However, their ability to donate electron density via resonance still influences the overall electron distribution within the ring.
The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects. The presence of the fluorine atom further deactivates the ring through its strong -I effect. Conversely, the methoxy group, despite its -I effect, can partially counteract this deactivation at certain positions due to its +M effect influencing the overall electron density. The net effect is a complex pattern of electron distribution that dictates the regioselectivity of further chemical transformations.
Quantitative Data on Electronic Effects
The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[1][2][3]
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Fluoro (-F) | meta | +0.34 | Electron-withdrawing |
| Methoxy (-OCH3) | meta | +0.12 | Electron-withdrawing |
Table 1: Hammett Constants for meta-Substituted Fluoro and Methoxy Groups.
The positive values for both meta-fluoro and meta-methoxy substituents indicate that at this position, both groups act as electron-withdrawing groups, primarily through their inductive effects.
Experimental Protocols
4.1. Spectroscopic Characterization (Predicted)
Due to the limited availability of specific experimental data for this compound, the following are predicted spectroscopic characteristics based on data from closely related compounds such as 3-methoxybenzaldehyde.[4]
4.1.1. 1H NMR Spectroscopy
-
Aldehyde Proton (CHO): Expected to be a singlet around δ 9.9 ppm.
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-7.8 ppm). The proton between the fluorine and methoxy groups will likely appear as a triplet, while the other two protons will be doublets or doublet of doublets, with coupling constants influenced by both fluorine and the adjacent protons.
-
Methoxy Protons (OCH3): A sharp singlet is expected around δ 3.8 ppm.
4.1.2. 13C NMR Spectroscopy
-
Carbonyl Carbon (C=O): Expected to appear around δ 192 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and para to the fluorine will also exhibit smaller C-F couplings. The chemical shifts will be influenced by the combined electronic effects of all three substituents.
-
Methoxy Carbon (OCH3): A signal is expected around δ 55 ppm.
4.1.3. Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm-1.
-
C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching bands are expected around 3000-3100 cm-1, and the aldehyde C-H stretch will appear as two weak bands around 2720 and 2820 cm-1.
-
C-O Stretch (Methoxy): A strong, characteristic band is expected around 1200-1275 cm-1 (asymmetric) and a weaker band around 1000-1075 cm-1 (symmetric).
-
C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm-1.
4.2. Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings.[5][6][7][8][9] The following is a detailed protocol for the synthesis of this compound starting from 1-fluoro-3-methoxybenzene.
Materials:
-
1-Fluoro-3-methoxybenzene
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 1-fluoro-3-methoxybenzene (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The electronic landscape of this compound is a delicate balance of competing inductive and resonance effects from its substituents. The strong electron-withdrawing nature of the fluorine atom, combined with the meta-directing influence of all three functional groups, creates a unique platform for further chemical modifications. This guide has provided a detailed overview of these electronic effects, supported by quantitative data and practical experimental guidance. A thorough understanding of these principles is essential for leveraging the full potential of this compound in the design and synthesis of novel molecules for pharmaceutical and other applications.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Hammett Substituent Constants | springerprofessional.de [springerprofessional.de]
- 3. pharmacy180.com [pharmacy180.com]
- 4. rsc.org [rsc.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack reaction [chemeurope.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
In-depth Technical Guide on the Role of 3-Fluoro-5-methoxybenzaldehyde as a Chemical Intermediate
General supplier information suggests its potential utility as a key intermediate in the synthesis of central nervous system (CNS) agents and antidepressants. It is also proposed as a building block in medicinal chemistry for constructing fluorinated aromatic compounds, which can enhance metabolic stability and membrane permeability of drug candidates. However, specific examples, peer-reviewed studies, or patents demonstrating these applications for 3-Fluoro-5-methoxybenzaldehyde are not publicly accessible.
Due to the lack of specific data for this compound, this guide will instead provide an overview of the role of closely related and well-documented isomers. This information is intended to provide a contextual understanding of how a compound like this compound could potentially be utilized, based on the known applications of its structural analogs.
It is crucial to emphasize that the following data and experimental protocols do not apply to this compound but to the specified isomers.
The Role of Related Isomers as Chemical Intermediates
Fluorinated and methoxylated benzaldehyde derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
General Reactivity
The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:
-
Reductive amination: To form substituted benzylamines.
-
Wittig reaction: To form substituted styrenes.
-
Aldol condensation: To form chalcones and other α,β-unsaturated ketones.
-
Oxidation: To form benzoic acids.
-
Reduction: To form benzyl alcohols.
The fluorine and methoxy substituents on the aromatic ring direct the regioselectivity of electrophilic aromatic substitution reactions and modulate the reactivity of the aldehyde group.
Case Study: Synthesis of a Hypothetical Bioactive Scaffold
To illustrate the potential synthetic utility of a fluorinated methoxybenzaldehyde, a hypothetical workflow for the synthesis of a substituted isoquinoline, a common scaffold in CNS-active compounds, is presented below. This workflow is based on general synthetic methodologies and does not represent a specific, documented synthesis from this compound.
Caption: Hypothetical synthesis of a tetrahydroisoquinoline scaffold.
Conclusion
While this compound is commercially available and noted by suppliers for its potential in pharmaceutical synthesis, a significant gap exists in the public scientific domain regarding its specific applications. There is a lack of detailed experimental procedures, quantitative data, and documented use as an intermediate in the synthesis of named bioactive compounds. Researchers and drug development professionals interested in this specific isomer would likely need to engage in exploratory synthesis and biological screening to establish its utility. The information available for its structural isomers, however, underscores the potential of this class of compounds as valuable building blocks in the development of new therapeutic agents. Further research and publication are necessary to fully elucidate the role of this compound as a chemical intermediate.
Methodological & Application
Application Notes and Protocols for the Use of 3-Fluoro-5-methoxybenzaldehyde in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] 3-Fluoro-5-methoxybenzaldehyde is a valuable building block, and its functionalization via Suzuki coupling offers a direct route to a diverse range of substituted biaryl aldehydes, which are versatile intermediates for further synthetic transformations. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can influence the reactivity of the aromatic ring, making the selection of an appropriate catalytic system crucial for achieving high yields and selectivity.
These application notes provide a comprehensive guide for utilizing this compound in Suzuki coupling reactions. While specific literature for this exact substrate is not abundant, the following protocols are based on well-established methodologies for similar substituted aryl halides and are intended to serve as a robust starting point for reaction development and optimization.[4]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][5] The catalytic cycle, a well-established mechanism, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Proposed Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which is an aryl bromide or iodide (assuming the halide is at a position amenable to coupling), a range of conditions can be explored.
Data Presentation: General Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | 1-5 mol% | Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[7] |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos), PPh₃, P(t-Bu)₃ | 1-2 equivalents relative to Palladium | Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides and electron-rich aryl bromides.[4][7] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | 1.1-1.5 equivalents | Pinacol esters can offer enhanced stability and are less prone to protodeboronation. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2-3 equivalents | The choice of base can significantly impact the reaction rate and yield.[2] K₃PO₄ is often a good starting point. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | - | Degassing the solvent is crucial to prevent oxidation of the palladium catalyst. A mixture of an organic solvent and water is commonly used.[4] |
| Temperature | 80-120 °C | - | The reaction temperature will depend on the solvent and the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | - | Reaction progress should be monitored by TLC or LC-MS.[4] |
Experimental Protocols
The following are proposed protocols for the Suzuki coupling of this compound with a generic arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for many Suzuki couplings and employs a common palladium precursor and a highly effective Buchwald ligand.
Materials:
-
This compound (assuming a halide at a reactive position, 1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and degassed water to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]
Protocol 2: General Procedure using Pd₂(dba)₃ and XPhos
This protocol utilizes a different palladium source and another highly active Buchwald ligand, which can be effective for more challenging substrates.
Materials:
-
This compound (assuming a halide at a reactive position, 1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[4]
-
Follow steps 6-10 from Protocol 1 for the workup and purification of the product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds from this compound. The protocols and conditions outlined in these application notes provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes. Optimization of the catalyst, ligand, base, and solvent system for each specific arylboronic acid coupling partner is recommended to achieve the best results. Careful monitoring of the reaction progress and rigorous purification of the final product are essential for obtaining the desired compounds in high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
Application Notes: 3-Fluoro-5-methoxybenzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methoxybenzaldehyde is a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. The presence of both a fluorine atom and a methoxy group on the benzaldehyde ring imparts unique electronic properties and offers multiple reaction sites, making it an attractive precursor for constructing complex molecular architectures. The strategic incorporation of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, properties that are highly desirable in drug discovery.[1] This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds using this compound as a starting material.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] They are readily synthesized through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.
Application Note:
This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted acetophenone. The resulting α,β-unsaturated ketone can be further modified to generate various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates and yields.
Experimental Protocol:
Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-fluoro-5-methoxyphenyl)prop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20 mL).
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40%, 5 mL).
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL). A yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product in a vacuum oven. The pure chalcone can be obtained by recrystallization from ethanol. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Synthesis of Pyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidinones (DHPMs) and their derivatives.[4] These compounds are known for a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[4]
Application Note:
This protocol describes a three-component Biginelli reaction using this compound, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. This reaction allows for the rapid construction of a substituted pyrimidine core bearing the 3-fluoro-5-methoxyphenyl moiety.
Experimental Protocol:
Synthesis of 4-(3-Fluoro-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).[5]
-
Solvent Addition: Add acetonitrile (10 mL) as the solvent.
-
Reaction Conditions: Heat the mixture under reflux or using microwave irradiation (120 °C) for 2-4 hours.[5] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
III. Synthesis of Quinoline Derivatives
Quinoline scaffolds are present in a wide variety of biologically active compounds, including antimalarial and anticancer agents.[1][6] One common method for their synthesis is a multicomponent reaction involving an aldehyde, an amine, and an activated methylene compound.
Application Note:
This protocol outlines a representative synthesis of a poly-substituted quinoline derivative using this compound. The biological activity of such quinoline derivatives can be explored, particularly in the context of cancer cell signaling pathways.
Experimental Protocol:
Synthesis of a 2,4-Disubstituted Quinoline Derivative
-
Reactant Mixture: In a sealed tube, combine this compound (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol).[7]
-
Catalyst Addition: Add a catalytic amount of a basic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 25 mol%).[7]
-
Reaction Conditions: Heat the mixture at 90 °C under solvent-free conditions for the appropriate time, monitoring by TLC.[7]
-
Purification: After the reaction is complete, wash the mixture with aqueous ethanol to remove the catalyst. The solid product can be further purified by washing with acetone.
IV. Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds that are components of several commercial drugs and exhibit a range of biological activities.[8] A common synthetic route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an enolate. An alternative is the reaction of a chalcone with hydroxylamine.
Application Note:
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from the previously synthesized chalcone derived from this compound. This two-step approach provides a versatile route to isoxazoles with diverse substitution patterns.
Experimental Protocol:
Synthesis of 3-(4-methoxyphenyl)-5-(3-fluoro-5-methoxyphenyl)isoxazole
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate, (E)-1-(4-methoxyphenyl)-3-(3-fluoro-5-methoxyphenyl)prop-2-en-1-one (10 mmol), and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).[9]
-
Base Addition: Add an aqueous solution of potassium hydroxide (40%, 5 mL).[9]
-
Reaction Conditions: Reflux the mixture for 12 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into crushed ice and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Further purification can be achieved by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of heterocyclic compounds from this compound, based on typical yields for these reaction types.
| Heterocycle Class | Synthetic Method | Reactants | Catalyst | Solvent | Time (h) | Yield (%) |
| Chalcone | Claisen-Schmidt | This compound, 4-methoxyacetophenone | KOH | Ethanol | 4-6 | 85-95 |
| Pyrimidine | Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Yb(OTf)₃ | Acetonitrile | 2-4 | 70-85 |
| Quinoline | Multicomponent | This compound, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO | Solvent-free | 3-5 | 65-80 |
| Isoxazole | Cyclization | Chalcone, Hydroxylamine HCl | KOH | Ethanol | 12 | 60-75 |
Note: The yields are illustrative and may vary based on specific reaction conditions and purification methods.
Visualizations
Experimental Workflow
Reaction Mechanism: Claisen-Schmidt Condensation
Hypothetical Signaling Pathway Modulation
References
- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijset.in [ijset.in]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Fluoro-5-methoxybenzaldehyde in Medicinal Chemistry: A Review of Potential Uses and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the benzaldehyde scaffold offers unique electronic properties and potential for metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents. While direct applications and detailed experimental data for this compound in the synthesis of specific drug candidates are not extensively documented in publicly available literature, its structural similarity to other fluorinated benzaldehydes used in the development of bioactive compounds suggests several potential areas of application. This document outlines these potential applications, provides generalized synthetic protocols, and summarizes the known roles of structurally related compounds in medicinal chemistry.
Introduction
Fluorinated organic molecules have gained significant importance in medicinal chemistry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives, in turn, are fundamental intermediates in the synthesis of a wide array of pharmaceuticals. The combination of these features in this compound suggests its utility as a precursor for various classes of therapeutic agents. Although specific examples are scarce, we can infer its potential applications by examining the established roles of analogous compounds.
Potential Applications in Drug Discovery
Based on the known applications of structurally similar fluorinated and methoxy-substituted benzaldehydes, this compound could serve as a key intermediate in the synthesis of:
-
Fluoroquinolone Antibiotics: While the structurally similar 3-Fluoro-5-methylbenzaldehyde has been reported as a precursor for potent fluoroquinolone antibiotics such as Pazufloxacin, Gatifloxacin, and Gemifloxacin, no direct evidence links this compound to their synthesis. However, the core synthetic strategies for building the quinolone scaffold could potentially be adapted.
-
Kinase Inhibitors: The benzaldehyde moiety is a common starting point for the synthesis of heterocyclic scaffolds found in many kinase inhibitors. The fluorine and methoxy substituents could be strategically employed to enhance selectivity and pharmacokinetic properties of the final compounds.
-
GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The synthesis of novel ligands for these receptors often involves the elaboration of aromatic scaffolds. This compound could be utilized to create novel chemotypes with potential modulatory activity at various GPCRs.
General Synthetic Pathways and Protocols
The reactivity of this compound is primarily dictated by the aldehyde functional group, which can readily undergo a variety of chemical transformations. Below are generalized protocols for key reactions that could be employed in a medicinal chemistry setting.
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a cornerstone reaction in medicinal chemistry for the introduction of amine functionalities.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or iminium ion. The progress of this step can be monitored by TLC or LC-MS.
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) is added portion-wise to the reaction mixture.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine.
Logical Workflow for Reductive Amination:
Wittig Reaction for the Formation of Alkenes
The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes, which can serve as versatile intermediates for further functionalization.
Experimental Protocol:
-
Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) is suspended in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium, sodium hydride) (1.0 eq) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the corresponding ylide.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution. The reaction is typically stirred at room temperature until completion.
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Signaling Pathway Analogy for Wittig Reaction:
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for compounds derived from this compound is available, the following table is a hypothetical representation of how such data would be presented for a series of synthesized kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| XYZ-001 | EGFR | 15 | 0.25 |
| XYZ-002 | VEGFR2 | 8 | 0.12 |
| XYZ-003 | PDGFRβ | 22 | 0.51 |
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers the potential to fine-tune the properties of drug candidates. While direct applications in the synthesis of known drugs are not apparent from the current literature, the general reactivity of the aldehyde group allows for its incorporation into a wide variety of molecular scaffolds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics. Researchers are encouraged to utilize the generalized protocols provided as a starting point for their own investigations into the applications of this versatile chemical intermediate.
Application Notes and Protocols for the Synthesis of Novel API Scaffolds from 3-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse heterocyclic scaffolds with potential therapeutic applications, utilizing 3-Fluoro-5-methoxybenzaldehyde as a key starting material. The inclusion of fluorine and methoxy groups on the benzaldehyde ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The following protocols describe well-established, robust multi-component reactions that offer efficient pathways to generate libraries of compounds for drug discovery programs.
Experimental Workflow Overview
The general workflow for the synthesis and purification of the described compounds is outlined below. This workflow is applicable to all the protocols detailed in these application notes.
Caption: General experimental workflow for synthesis and purification.
Application Note 1: Synthesis of Dihydropyrimidinones via Biginelli Reaction
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities, including calcium channel modulation, and antihypertensive properties.[2] The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, and is a highly efficient method for the synthesis of DHPMs.[2][3]
Synthetic Pathway
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Quantitative Data
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Aldehyde component |
| Ethyl Acetoacetate | 1.0 eq | Active methylene component |
| Urea | 1.5 eq | Amidine component |
| Catalytic Acid (e.g., HCl) | 0.1 eq | Catalyst |
| Solvent (e.g., Ethanol) | - | Reaction Medium |
| Reaction Temperature | Reflux (approx. 78 °C) | To drive the reaction |
| Reaction Time | 4-12 hours | Reaction duration |
| Typical Yield | 70-90% | Product yield range |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid) to the mixture.
-
Heating: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Application Note 2: Synthesis of Dihydropyridines via Hantzsch Reaction
The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives, which are known for their cardiovascular and other biological activities.[4] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[5][6]
Synthetic Pathway
Caption: Hantzsch reaction for dihydropyridine synthesis.
Quantitative Data
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Aldehyde component |
| Ethyl Acetoacetate | 2.0 eq | Active methylene component |
| Ammonium Acetate | 1.2 eq | Nitrogen source |
| Solvent (e.g., Ethanol) | - | Reaction Medium |
| Reaction Temperature | Reflux (approx. 78 °C) | To drive the reaction |
| Reaction Time | 3-6 hours | Reaction duration |
| Typical Yield | 80-95% | Product yield range |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
-
Reagent Addition: Add ammonium acetate (1.2 eq) to the solution.
-
Heating: Reflux the mixture with stirring for 3-6 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, slowly add cold water to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
-
Characterization: Confirm the structure of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Application Note 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[7][8]
Synthetic Pathway
References
- 1. This compound [myskinrecipes.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
Application Note: Synthesis of 3-Fluoro-5-methoxystilbene via Wittig Reaction
Abstract This document provides a comprehensive protocol for the synthesis of 3-fluoro-5-methoxystilbene through the Wittig reaction. The methodology involves the formation of a phosphorus ylide from benzyltriphenylphosphonium chloride and a base, followed by its reaction with 3-fluoro-5-methoxybenzaldehyde. This application note details the required materials, a step-by-step experimental procedure, data presentation in a tabular format, and a visual workflow diagram to guide researchers, scientists, and drug development professionals in the successful synthesis and purification of the target stilbene derivative.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1] The reaction's key advantage is the unambiguous placement of the carbon-carbon double bond, making it a superior alternative to elimination reactions that can often yield mixtures of isomers. The process involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base.[2]
This protocol specifically details the synthesis of 3-fluoro-5-methoxystilbene, a substituted stilbene derivative. Stilbenes are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The reaction proceeds by generating the benzylidene triphenylphosphorane ylide from benzyltriphenylphosphonium chloride and sodium methoxide, which then reacts with this compound to form the desired stilbene and triphenylphosphine oxide as a byproduct.[3]
Materials and Reagents
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel)
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)
Chemicals:
-
This compound (limiting reagent)
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether (Et2O)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Experimental Protocol
Ylide Formation and Wittig Reaction
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried to prevent moisture from quenching the base.
-
Reagents: To the flask, add benzyltriphenylphosphonium chloride (1.1 equiv.) and anhydrous methanol (approx. 30 mL for a 10 mmol scale reaction).
-
Base Addition: While stirring the suspension, carefully add sodium methoxide (1.1 equiv.) to the flask. The mixture will typically turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at room temperature for 30 minutes to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous methanol (approx. 10 mL) and add it dropwise to the stirring ylide solution via an addition funnel or syringe over 10-15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of methanol is ~65 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1). Spot the starting aldehyde and the reaction mixture to monitor the consumption of the aldehyde.
Work-up and Purification
-
Cooling and Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the methanol using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).[4]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and collect the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of (E)- and (Z)-3-fluoro-5-methoxystilbene and triphenylphosphine oxide.
-
Purification: The primary byproduct, triphenylphosphine oxide, must be removed. This is typically achieved by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Load the crude product (adsorbed onto a small amount of silica) onto the column.
-
Elute the column with a gradient solvent system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate or diethyl ether. The less polar stilbene product will elute before the more polar triphenylphosphine oxide. Collect fractions and analyze by TLC to isolate the pure product.
-
-
Final Steps: Combine the pure fractions containing the product and remove the solvent via rotary evaporation. Dry the final product under high vacuum to remove any residual solvent. Determine the final mass and calculate the percentage yield. Characterize the product using NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following table outlines the quantities of reagents for a reaction performed on a 10.0 mmol scale relative to the limiting reagent, this compound.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | C₈H₇FO₂ | 154.14 | 10.0 | 1.0 | 1.54 g |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 11.0 | 1.1 | 4.28 g |
| Sodium Methoxide | CH₃ONa | 54.02 | 11.0 | 1.1 | 0.59 g |
| Product (Theoretical) | C₁₅H₁₃FO | 228.26 | 10.0 | 1.0 | 2.28 g |
Visualization of Experimental Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram.
Caption: Workflow for the synthesis of 3-fluoro-5-methoxystilbene.
References
The Role of 3-Fluoro-5-methoxybenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzaldehydes are a critical class of building blocks in the synthesis of modern agrochemicals. The incorporation of fluorine atoms into the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and target specificity. This document focuses on the application of 3-Fluoro-5-methoxybenzaldehyde as a precursor in the development of novel agrochemical compounds. While direct, large-scale commercial applications of this compound in blockbuster agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in patented herbicidal molecules. This suggests its potential as a valuable intermediate for the synthesis of next-generation herbicides, fungicides, and insecticides.
This document provides an overview of the potential synthetic pathways and experimental protocols for utilizing this compound and analogous compounds in the creation of agrochemically active molecules.
Application in Herbicide Synthesis
A notable example of a herbicidal compound featuring a related structural moiety is 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid .[1][2] While the synthesis of this specific herbicide originates from precursors other than this compound, the "2-fluoro-3-methoxyphenyl" core highlights the importance of this substitution pattern in achieving herbicidal activity. The synthesis of analogous pyridine-based herbicides could potentially utilize this compound as a starting material.
Logical Synthesis Workflow for a Hypothetical Pyridine Herbicide
The following diagram illustrates a conceptual synthetic pathway from this compound to a hypothetical pyridine-based herbicide.
Application in Fungicide Synthesis
The synthesis of various fungicide classes, such as pyrazoles, triazoles, and strobilurins, often involves the use of substituted benzaldehydes as key intermediates.[3][4] The aldehyde functionality provides a reactive handle for constructing the core heterocyclic systems of these fungicides.
Synthesis of Pyrazole Fungicides
Pyrazole carboxamide fungicides are a significant class of agrochemicals. A general approach to their synthesis involves the condensation of a substituted benzaldehyde with a pyrazole derivative.
-
Synthesis of a Chalcone Intermediate:
-
To a solution of this compound (1.0 eq) in ethanol, add a substituted acetophenone (1.0 eq).
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chalcone.
-
Purify the chalcone by recrystallization or column chromatography.
-
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the purified chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazole derivative.
-
-
Amide Coupling:
-
Convert the pyrazole derivative to the corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
In a separate flask, dissolve the desired amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and add a base (e.g., triethylamine or pyridine).
-
Slowly add the pyrazole acid chloride (1.1 eq) to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Wash the reaction mixture with water, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the final product by column chromatography.
-
Synthesis of Triazole Fungicides
Triazole fungicides are another important class of agricultural chemicals. Their synthesis can involve the reaction of a substituted benzaldehyde derivative.
Quantitative Data Summary
The following table summarizes hypothetical reaction yields and biological activity data for agrochemical compounds that could be synthesized from this compound. It is important to note that this data is illustrative and based on typical values reported for analogous compounds in the literature.
| Compound Class | Synthetic Step | Typical Yield (%) | Target Organism | Biological Activity (IC50/EC50) |
| Hypothetical Pyridine Herbicide | Condensation | 85 - 95 | Amaranthus retroflexus | 10 - 50 µM |
| Cyclization | 60 - 75 | Setaria viridis | 50 - 100 µM | |
| Functionalization | 70 - 85 | |||
| Hypothetical Pyrazole Fungicide | Chalcone Formation | 90 - 98 | Botrytis cinerea | 1 - 10 µM |
| Pyrazole Formation | 80 - 90 | Puccinia triticina | 5 - 25 µM | |
| Amide Coupling | 75 - 85 | |||
| Hypothetical Triazole Fungicide | Grignard Reaction | 80 - 90 | Fusarium graminearum | 0.5 - 5 µM |
| Epoxidation | 70 - 80 | Septoria tritici | 1 - 15 µM | |
| Triazole Addition | 65 - 75 |
Conclusion
This compound represents a potentially valuable, yet under-explored, building block for the synthesis of novel agrochemicals. The presence of both a fluorine and a methoxy group on the benzaldehyde ring offers unique electronic and steric properties that can be exploited to design new active ingredients with improved performance. The synthetic pathways and protocols outlined in this document provide a foundation for researchers to explore the potential of this versatile intermediate in the development of the next generation of herbicides and fungicides. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully realize its potential in modern agriculture.
References
- 1. NZ705103A - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Derivatization of 3-Fluoro-5-methoxybenzaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of derivatives of 3-Fluoro-5-methoxybenzaldehyde, a versatile scaffold for the development of novel bioactive molecules. The methodologies described herein are foundational for generating a diverse library of compounds for biological screening, particularly in the fields of oncology, infectious diseases, and enzyme inhibition.
Introduction
This compound is an attractive starting material for medicinal chemistry due to the presence of a fluorine atom and a methoxy group. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The methoxy group provides a handle for further functionalization and can influence the electronic properties of the molecule. This document outlines two primary derivatization strategies: the synthesis of Schiff bases and chalcones, both of which are well-established pharmacophores with a broad range of biological activities.
Derivatization Strategies
Two common and effective strategies for the derivatization of this compound for the generation of compound libraries for biological screening are:
-
Schiff Base Formation: The reaction of the aldehyde functionality with primary amines to form imines (Schiff bases). This allows for the introduction of a wide variety of substituents from a diverse pool of commercially available amines.
-
Claisen-Schmidt Condensation: The base-catalyzed condensation with a ketone (typically an acetophenone) to form a chalcone. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities.
Section 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between an aldehyde and a primary amine. These compounds are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2]
Experimental Protocol: General Procedure for Schiff Base Synthesis
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminothiazole, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the desired primary amine (1 equivalent) in absolute ethanol.
-
Reaction: Slowly add the amine solution to the aldehyde solution with continuous stirring at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 60-80°C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm the structure.
Data Presentation: Biological Activity of Related Schiff Base Derivatives
While specific data for derivatives of this compound is limited in the available literature, the following table summarizes the biological activity of structurally related Schiff bases to provide an indication of the potential activities that could be explored.
| Derivative Class | Biological Activity | Organism/Cell Line | Potency (IC₅₀/MIC) | Reference |
| Thiazole Schiff Bases | Antibacterial, Antifungal | Various bacteria and fungi | Not specified | [3] |
| Benzaldehyde-derived Schiff Bases | Anticancer | Human lung cancer cell line (A549) | Not specified | [2] |
| 4-Nitrobenzaldehyde-derived Schiff Base | Anticancer | Tongue Squamous Cell Carcinoma | IC₅₀ = 446.68 µg/mL | [4] |
Visualization: Schiff Base Synthesis Workflow
References
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Strategies Starting from 3-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and a representative protocol for the one-pot synthesis of a dihydropyrimidinone derivative starting from 3-Fluoro-5-methoxybenzaldehyde. While a comprehensive literature search did not yield specific one-pot synthesis protocols for this particular starting material, the following protocol for a Biginelli reaction has been adapted based on well-established procedures for structurally similar aromatic aldehydes. This application note serves as a guide for researchers looking to employ this compound in multicomponent reactions for the synthesis of potentially bioactive heterocyclic compounds.
Introduction to One-Pot Syntheses from this compound
One-pot syntheses and multi-component reactions (MCRs) are highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single reaction vessel. These approaches offer significant advantages, including reduced reaction times, lower costs, and minimized waste generation, aligning with the principles of green chemistry.
This compound is a valuable building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. Its aldehyde functionality makes it an ideal candidate for a variety of one-pot reactions to generate libraries of heterocyclic compounds for drug discovery. This document outlines a representative one-pot synthesis of a dihydropyrimidinone (DHPM) derivative, a scaffold known for a wide range of biological activities.
Representative One-Pot Synthesis: Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1]
Reaction Scheme:
Figure 1: Biginelli condensation of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Biginelli reaction, adapted for this compound. These values are based on typical yields and reaction conditions reported for similar aromatic aldehydes.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Urea | HCl (20) | Ethanol | Reflux | 4 | 85 |
| 2 | This compound | Methyl acetoacetate | Urea | p-TSA (10) | Acetonitrile | 80 | 6 | 82 |
| 3 | This compound | Ethyl acetoacetate | Thiourea | Yb(OTf)₃ (5) | THF | 65 | 3 | 90 |
| 4 | This compound | t-Butyl acetoacetate | Urea | L-Proline (20) | DMSO | 100 | 8 | 78 |
Detailed Experimental Protocol
Synthesis of Ethyl 4-(3-fluoro-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Representative Protocol)
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (0.2 eq)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.49 mmol), ethyl acetoacetate (0.92 mL, 7.14 mmol), and urea (0.58 g, 9.73 mmol).
-
Add 20 mL of 95% ethanol to the flask and stir the mixture to dissolve the solids.
-
Slowly add concentrated hydrochloric acid (0.54 mL, 1.30 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After 4 hours of reflux, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Upon cooling, a precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 15 mL) and then with a small portion of cold ethanol (10 mL).
-
Dry the product under vacuum to obtain the desired dihydropyrimidinone as a white to off-white solid.
Visualizations
Experimental Workflow:
Figure 2: Experimental workflow for the Biginelli reaction.
Proposed Reaction Mechanism Pathway:
Figure 3: Proposed mechanism for the Biginelli reaction.
Conclusion
References
Protecting Group Chemistry for 3-Fluoro-5-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the aldehyde functional group in 3-fluoro-5-methoxybenzaldehyde. The strategic use of protecting groups is paramount in multi-step organic synthesis to prevent unwanted side reactions of the highly reactive aldehyde moiety. This guide focuses on two of the most common and robust protecting groups for aldehydes: acetals (specifically 1,3-dioxolanes) and dithianes (specifically 1,3-dithianes).
The selection of an appropriate protecting group is contingent upon the stability of the group to subsequent reaction conditions and the ease of its removal to regenerate the aldehyde. These protocols offer reliable methods for both the introduction and cleavage of these protecting groups, tailored for a substrate with moderate electron-withdrawing and electron-donating substituents.
Acetal Protection (1,3-Dioxolane Formation)
Acetal formation is a widely employed strategy for the protection of aldehydes. The resulting 1,3-dioxolane is stable to a broad range of nucleophilic and basic conditions. Deprotection is typically achieved under acidic aqueous conditions.
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol describes the formation of 2-(3-fluoro-5-methoxyphenyl)-1,3-dioxolane.
-
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of 2-(3-fluoro-5-methoxyphenyl)-1,3-dioxolane
This protocol outlines the acidic hydrolysis of the dioxolane to regenerate the aldehyde.
-
Materials:
-
2-(3-fluoro-5-methoxyphenyl)-1,3-dioxolane
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1 M or 2 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the protected aldehyde, 2-(3-fluoro-5-methoxyphenyl)-1,3-dioxolane (1.0 eq), in acetone or THF in a round-bottom flask.
-
Add aqueous HCl solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the deprotected this compound.
-
Quantitative Data for Acetal Protection and Deprotection
| Step | Reactants | Reagents & Conditions | Reaction Time (h) | Yield (%) | Reference |
| Protection | This compound, Ethylene glycol | p-TSA (cat.), Toluene, reflux | 2-6 | >90 | General Procedure |
| Deprotection | 2-(3-fluoro-5-methoxyphenyl)-1,3-dioxolane | 1M HCl, Acetone, rt | 1-4 | >95 | General Procedure |
Note: Yields are typical and may vary depending on the specific reaction scale and purification method.
Dithiane Protection (1,3-Dithiane Formation)
Dithianes are another robust protecting group for aldehydes, offering stability to both acidic and basic conditions. They are particularly useful as the proton on the carbon between the two sulfur atoms is acidic and can be removed by a strong base, allowing the dithiane to act as a masked acyl anion (umpolung reactivity).[1] Deprotection often requires oxidative or mercury-based reagents.
Experimental Protocols
Protocol 3: Protection of this compound as a 1,3-Dithiane
This protocol details the formation of 2-(3-fluoro-5-methoxyphenyl)-1,3-dithiane.[2]
-
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ or CHCl₃ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,3-propanedithiol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography or recrystallization.
-
Protocol 4: Deprotection of 2-(3-fluoro-5-methoxyphenyl)-1,3-dithiane
This protocol describes the cleavage of the dithiane using an oxidative method with bis(trifluoroacetoxy)iodobenzene.[3][4]
-
Materials:
-
2-(3-fluoro-5-methoxyphenyl)-1,3-dithiane
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Aqueous acetonitrile or a mixture of THF and water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add bis(trifluoroacetoxy)iodobenzene (1.5 eq) in portions at room temperature.
-
Stir the mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified if necessary.
-
An alternative, though more toxic, deprotection method involves the use of mercury(II) salts.[5]
Quantitative Data for Dithiane Protection and Deprotection
| Step | Reactants | Reagents & Conditions | Reaction Time (h) | Yield (%) | Reference |
| Protection | This compound, 1,3-Propanedithiol | BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | 1-3 | >90 | [2] |
| Deprotection | 2-(3-fluoro-5-methoxyphenyl)-1,3-dithiane | PIFA, MeCN/H₂O, rt | 0.5-2 | 85-95 | [3] |
| Deprotection (Alternative) | 2-(3-fluoro-5-methoxyphenyl)-1,3-dithiane | HgCl₂, CaCO₃, MeCN/H₂O, rt | 1-4 | 80-90 | [5] |
Note: Yields are typical and may vary depending on the specific reaction scale and purification method.
Orthogonal Protection Strategy
In a molecule with multiple functional groups, an orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others. Acetals and dithianes can be used in an orthogonal fashion. For instance, an acetal can be cleaved under acidic conditions while a dithiane remains intact. Conversely, a dithiane can be removed under specific oxidative or mercury-mediated conditions without affecting the acetal. This allows for sequential chemical transformations at different sites within a complex molecule.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile building block.
Understanding the Reactivity of this compound
The reactivity of the aldehyde group in this compound is influenced by the electronic effects of its substituents. The methoxy group at the meta position is electron-donating through resonance, which can decrease the electrophilicity of the carbonyl carbon. Conversely, the fluorine atom, also in the meta position, is electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbon. The interplay of these opposing effects dictates the aldehyde's reactivity in various transformations.
Section 1: Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. However, achieving high yields and stereoselectivity can be challenging.
Frequently Asked Questions (FAQs) - Wittig Reaction
Q1: Why is my Wittig reaction with this compound showing low yield?
A1: Low yields in Wittig reactions with this substrate can be attributed to several factors:
-
Reduced Aldehyde Reactivity: The electron-donating methoxy group can decrease the electrophilicity of the aldehyde, making it less reactive towards the phosphorus ylide.
-
Steric Hindrance: While not severe, the substituents on the aromatic ring may introduce some steric hindrance.
-
Ylide Instability: The stability of the phosphorus ylide is crucial. Unstabilized ylides are more reactive but can be prone to decomposition. Stabilized ylides are less reactive and may require more forcing conditions.[1]
-
Base Incompatibility: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are common, but incomplete deprotonation of the phosphonium salt will lead to lower yields.[2]
-
Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. For less reactive aldehydes, longer reaction times or elevated temperatures may be necessary.
Q2: How can I improve the yield of my Wittig reaction?
A2: To improve the yield, consider the following optimization strategies:
-
Choice of Ylide: For this moderately reactive aldehyde, an unstabilized or semi-stabilized ylide is often a good starting point.
-
Base Selection: Ensure complete deprotonation of the phosphonium salt by using a sufficiently strong and fresh base. Potassium tert-butoxide is another effective base to consider.
-
Solvent: Anhydrous THF or DMSO are commonly used solvents. DMSO can sometimes enhance the rate of reaction for less reactive substrates.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.
-
One-Pot Procedures: A one-pot aqueous Wittig reaction can sometimes provide high yields and stereocontrol.[3]
Troubleshooting Guide - Wittig Reaction
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete ylide formation.2. Deactivated aldehyde.3. Unsuitable reaction conditions. | 1. Use a stronger base (e.g., n-BuLi, NaH, KOtBu) and ensure anhydrous conditions.2. Consider using a more reactive, unstabilized ylide.3. Increase reaction time and/or temperature. Try a different solvent like DMSO. |
| Mixture of E/Z Isomers | Nature of the ylide. | Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[2] For specific stereochemical outcomes, consider the Schlosser modification. |
| Formation of Triphenylphosphine Oxide and Unreacted Aldehyde | Ylide decomposition or side reactions. | Ensure an inert atmosphere (nitrogen or argon) to prevent oxidation. Add the aldehyde to the pre-formed ylide at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature. |
Experimental Protocol: General Procedure for Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes, 1.05 equiv.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the characteristic color of the ylide should develop.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting a Wittig Reaction
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Section 2: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes. The reaction involves the formation of an imine intermediate, which is then reduced in situ.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination of this compound is incomplete. What are the common causes?
A1: Incomplete reductive amination can result from several factors:
-
Inefficient Imine Formation: The formation of the imine is an equilibrium process. The presence of the electron-donating methoxy group on the benzaldehyde can slow down this step.
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Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[4] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde.[5]
-
Reaction pH: The pH of the reaction is critical for imine formation. Slightly acidic conditions (pH 4-6) are often optimal.
-
Presence of Water: While some water can be tolerated depending on the reducing agent, excess water can inhibit imine formation.
Q2: How can I drive the reductive amination to completion and improve the yield?
A2: To improve the yield of your reductive amination:
-
Optimize Imine Formation: Consider adding a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine. A catalytic amount of acid (e.g., acetic acid) can also facilitate this step.
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines, and does not require strict pH control.[6]
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions with NaBH(OAc)₃.[5]
-
One-Pot vs. Two-Step: For challenging substrates, a two-step procedure where the imine is pre-formed before the addition of a less selective reducing agent like NaBH₄ can be effective.[5]
Troubleshooting Guide - Reductive Amination
| Issue | Possible Cause | Suggested Solution |
| Low Conversion to Amine | 1. Incomplete imine formation.2. Ineffective reducing agent. | 1. Add a catalytic amount of acetic acid. Use molecular sieves to remove water.2. Switch to a more suitable reducing agent like NaBH(OAc)₃. Ensure the reducing agent is fresh. |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. | Use a more selective reducing agent for the imine (e.g., NaBH(OAc)₃). If using NaBH₄, ensure complete imine formation before its addition. |
| Dialkylation of Primary Amine | The product secondary amine reacts with another molecule of the aldehyde. | Use a slight excess of the primary amine. Add the aldehyde slowly to the reaction mixture containing the amine. |
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Imine Formation (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of activated molecular sieves (3Å or 4Å) can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Once the starting material is consumed (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting a Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive aminations.
Section 3: Suzuki Coupling
For Suzuki coupling reactions, this compound would typically be derivatized to an aryl halide or triflate. This section will address the coupling of such derivatives.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: I am experiencing low yields in the Suzuki coupling of a 3-Fluoro-5-methoxy-substituted aryl halide. What could be the issue?
A1: Low yields in this Suzuki coupling can arise from:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often effective for coupling with electron-rich or sterically hindered aryl halides.[7]
-
Base Selection: The base plays a critical role in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base can be substrate-dependent.[8]
-
Solvent: A variety of solvents can be used, often in combination with water (e.g., dioxane/water, toluene/water). The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Side Reactions: Protodeboronation of the boronic acid and dehalogenation of the aryl halide are common side reactions that can reduce the yield.
Q2: How can I optimize my Suzuki coupling reaction for this type of substrate?
A2: To optimize the reaction, consider the following:
-
Ligand Screening: If standard ligands like PPh₃ are ineffective, screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).
-
Base and Solvent Screening: Systematically screen different combinations of bases and solvents to find the optimal conditions.
-
Temperature Control: While many Suzuki couplings proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Use of Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids and can help to minimize protodeboronation.
Troubleshooting Guide - Suzuki Coupling
| Issue | Possible Cause | Suggested Solution |
| Low or No Coupling Product | 1. Inactive catalyst system.2. Inappropriate base or solvent. | 1. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Use a pre-catalyst to ensure consistent generation of the active Pd(0) species.2. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). |
| Protodeboronation of Boronic Acid | Presence of water and/or high temperature. | Use anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid. |
| Dehalogenation of Aryl Halide | Side reaction in the catalytic cycle. | Optimize the ligand and base combination. Lowering the reaction temperature may help. |
Experimental Protocol: General Procedure for Suzuki Coupling
(Assuming the starting material is 3-bromo-5-fluoro-1-methoxybenzene, a derivative of the title compound)
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of toluene and water). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC/MS. Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting a Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3780110A - Method for preparing 3-fluoro-salicylaldehyde - Google Patents [patents.google.com]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
common side products in the synthesis of 3-Fluoro-5-methoxybenzaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methoxybenzaldehyde and its derivatives. The primary focus is on addressing common side products and issues encountered during the Vilsmeier-Haack formylation of 3-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 3-fluoroanisole, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
Q2: What are the expected major and minor products in the Vilsmeier-Haack formylation of 3-fluoroanisole?
A2: The formylation of 3-fluoroanisole is an electrophilic aromatic substitution reaction. The regioselectivity is directed by the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing.
-
Major Product: The major product is expected to be This compound , where formylation occurs at the position para to the methoxy group and ortho to the fluorine atom. This position is electronically activated by the methoxy group and sterically accessible.
-
Minor Isomeric Side Products: Other isomers can be formed in smaller quantities, including:
-
2-Fluoro-4-methoxybenzaldehyde: Formylation at the position ortho to the methoxy group. This is generally less favored due to steric hindrance.
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4-Fluoro-2-methoxybenzaldehyde: Formylation at the other position ortho to the methoxy group.
-
The exact ratio of these products can be influenced by reaction conditions such as temperature and the specific Vilsmeier reagent used.
Q3: What are the potential non-isomeric side products in this reaction?
A3: Besides isomeric products, other side products can arise from the reaction conditions and the reactivity of the Vilsmeier reagent itself. These may include:
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Di-formylated products: If the reaction conditions are too harsh or the stoichiometry of the Vilsmeier reagent is too high, a second formyl group can be introduced onto the aromatic ring.[4]
-
Chlorinated byproducts: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, leading to the formation of chlorinated aromatic byproducts.[4]
-
Unreacted starting material: Incomplete reaction will result in the presence of 3-fluoroanisole in the final product mixture.
-
Byproducts from the decomposition of the Vilsmeier reagent: The reaction of DMF and POCl₃ can have its own set of byproducts, though these are typically removed during aqueous workup.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive substrate. 3. Incomplete reaction (time or temperature). 4. Product decomposition during workup. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[5] 2. For less reactive derivatives, a slight excess of the Vilsmeier reagent may be used. Increasing the reaction temperature can also be considered, but must be done cautiously to avoid side reactions.[5] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5] 4. Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution.[5] |
| Formation of Multiple Isomeric Products | 1. Lack of regioselectivity in the formylation reaction. | 1. Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product. 2. The choice of solvent can sometimes influence regioselectivity. Dichloromethane or 1,2-dichloroethane are common choices. |
| Presence of Di-formylated Side Products | 1. Excess of Vilsmeier reagent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Carefully control the stoichiometry of the Vilsmeier reagent to substrate ratio. A 1.1:1 to 1.5:1 ratio is a good starting point.[4] 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[4] 3. Maintain a low reaction temperature (e.g., 0 °C to room temperature).[4] |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating, leading to polymerization or decomposition. 2. Impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the substrate.[5] 2. Use purified, high-purity starting materials and anhydrous solvents.[5] |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of the desired product and isomeric side products. 2. Emulsion formation during aqueous workup. | 1. Utilize column chromatography with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) for separation. Recrystallization may also be effective if the product is a solid. 2. Add a saturated brine solution during the extraction to help break up emulsions. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 3-Fluoroanisole
Objective: To synthesize this compound from 3-fluoroanisole.
Materials:
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3-Fluoroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
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Saturated sodium acetate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3-fluoroanisole (1 equivalent) in anhydrous DCM.
-
Add the solution of 3-fluoroanisole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and should be performed with caution.[3]
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Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
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Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.
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Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from isomeric and other side products.
-
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack synthesis.
References
Technical Support Center: Purification of 3-Fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for the purification of 3-Fluoro-5-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound.
Q2: How do I determine the appropriate solvent system (eluent) for the column?
A2: The ideal eluent system should be determined using Thin Layer Chromatography (TLC) prior to performing the column chromatography. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound, with good separation from any impurities.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. If you suspect this is happening, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to your eluent.[1] Alternatively, using a different stationary phase like alumina might be a suitable option.
Q4: What are the most common impurities I might encounter?
A4: Common impurities can include unreacted starting materials from the synthesis, byproducts, or the corresponding carboxylic acid formed by oxidation of the aldehyde. The presence of the carboxylic acid can often be identified by streaking on the TLC plate.
Q5: Can I use an alternative purification method if column chromatography is not effective?
A5: Yes, for aldehydes, an alternative purification method is the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct that can be filtered off from non-carbonyl impurities. The aldehyde can then be regenerated from the adduct.[1]
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Column:
-
Select a glass column of an appropriate diameter and length based on the amount of crude product to be purified.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface from disturbance during sample loading.
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Pre-elute the column with the starting eluent until the silica gel is fully settled and equilibrated.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to fully adsorb onto the silica gel.
3. Elution:
-
Begin elution with the low-polarity solvent system determined by your initial TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the movement of the compound down the column. This is known as a gradient elution.
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Collect fractions of the eluate in separate test tubes.
4. Monitoring the Separation:
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Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light or with an appropriate stain.
-
Identify the fractions containing the pure this compound.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of the product | 1. The compound is strongly adsorbed to the silica gel. 2. The eluent is not polar enough. 3. The compound is volatile and has evaporated. | 1. Deactivate the silica gel with triethylamine (0.1-1%) in the eluent.[1] 2. Gradually increase the polarity of the eluent. 3. Use a rotary evaporator at a lower temperature and reduced pressure. |
| Product elutes with impurities | 1. The chosen eluent system does not provide adequate separation. 2. The column was overloaded with the crude product. | 1. Optimize the eluent system using TLC. A shallower gradient or isocratic elution may be necessary. 2. Use a larger column or reduce the amount of crude material loaded. |
| Streaking or tailing of the spot on the TLC plate | 1. The compound is acidic, likely due to oxidation to the carboxylic acid. 2. The sample is too concentrated on the TLC plate. | 1. Add a small amount of acetic or formic acid to the TLC developing solvent to suppress ionization.[1] 2. Dilute the sample before spotting on the TLC plate. |
| The compound does not move from the baseline | 1. The eluent is not polar enough. | 1. Significantly increase the polarity of the eluent. For example, try a higher percentage of ethyl acetate or a more polar solvent like methanol in small increments. |
| Cracks appear in the silica gel bed | 1. The column has run dry. 2. Heat was generated during elution. | 1. Ensure the solvent level is always above the top of the silica gel. 2. For exothermic processes, consider using a wider column or cooling the column. |
Visual Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Purification of 3-Fluoro-5-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxybenzaldehyde. The information is designed to help you identify and resolve common purity issues encountered during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
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Unreacted starting materials: Such as 1-fluoro-3-methoxybenzene if the formylation reaction is incomplete.
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Over-oxidation product: 3-Fluoro-5-methoxybenzoic acid can form if the aldehyde is exposed to oxidizing conditions.[1][2]
-
Byproducts from formylation: Depending on the method used (e.g., Vilsmeier-Haack or Duff reaction), various regioisomers or related byproducts might form, although the directing effects of the fluoro and methoxy groups favor the desired product.
-
Residual solvents: Solvents from the reaction or extraction steps (e.g., dichloromethane, ethyl acetate, hexane).
Q2: How can I monitor the progress of my reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. An ideal TLC solvent system will show good separation between the starting material, the product, and any significant byproducts. A desirable Rf value for your product is typically between 0.3 and 0.7.[3]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: Like many benzaldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q4: Which purification techniques are most effective for this compound?
A4: The most common and effective purification techniques are:
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.
-
Recrystallization: A good method for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Common Issues in Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | The solvent system is not optimal (either too polar or not polar enough). | Test a range of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Adjust the ratio to achieve an Rf for the product between 0.3 and 0.7.[3][5] |
| Product is eluting with impurities. | The polarity difference between the product and the impurity is small. | Use a shallower solvent gradient during column chromatography. Start with a less polar solvent system and gradually increase the polarity. Alternatively, try a different solvent system altogether (e.g., toluene/acetone). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking of spots on TLC or column. | The compound may be acidic (e.g., contamination with 3-fluoro-5-methoxybenzoic acid) or the silica gel is too acidic. | Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica gel.[6] |
| Low recovery of the product. | The compound may have adsorbed irreversibly to the silica gel, or it is too soluble in the eluent and was collected in many fractions. | Ensure all fractions are carefully checked by TLC before being discarded. If irreversible adsorption is suspected, consider using a less acidic stationary phase like alumina. |
Troubleshooting Common Issues in Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for the compound at high temperatures. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] Test small batches with different solvents (e.g., ethanol, isopropanol, acetone, or solvent pairs like hexane/ethyl acetate). |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The presence of impurities can also cause oiling out. | Let the solution cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If the compound's melting point is low, choose a lower-boiling solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath. Scratch the inside of the flask or add a seed crystal. |
| Crystals are colored or appear impure. | The impurities are co-crystallizing with the product. | The purity of the starting material may be too low for a single recrystallization. Purify by column chromatography first, and then recrystallize the partially purified product. You can also try adding a small amount of activated charcoal to the hot solution to remove colored impurities, followed by hot filtration. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems to find one that gives good separation and an Rf value for the product between 0.3 and 0.7. A good starting system is Hexane:Ethyl Acetate (4:1).
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, avoiding air bubbles.
-
Add a layer of sand on top of the silica gel.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, acetone, water, or mixtures like hexane/ethyl acetate).
-
Heat the tubes to see if the compound dissolves.
-
Allow the dissolved samples to cool to room temperature and then in an ice bath to see if crystals form.
-
A suitable solvent will dissolve the compound when hot but not when cold.[4][7]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Quantitative Data Summary
The following tables provide hypothetical data for TLC and column chromatography to serve as a guideline for purification. Actual results may vary depending on the specific reaction conditions and impurities present.
Table 1: Hypothetical TLC Rf Values for this compound and Common Impurities
| Compound | Hexane:Ethyl Acetate (4:1) | Dichloromethane:Hexane (1:1) |
| 1-Fluoro-3-methoxybenzene (Starting Material) | 0.85 | 0.90 |
| This compound (Product) | 0.40 | 0.55 |
| 3-Fluoro-5-methoxybenzoic acid (Over-oxidation) | 0.05 | 0.10 |
Table 2: Example Gradient Elution for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Volume | Compound Expected to Elute |
| 95:5 | 2 x Column Volume | Non-polar impurities, unreacted starting material |
| 90:10 | 3 x Column Volume | Transition fractions |
| 80:20 | 5 x Column Volume | This compound (Product) |
| 50:50 | 2 x Column Volume | More polar impurities (e.g., benzoic acid derivative) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting TLC and column chromatography issues.
References
Technical Support Center: Optimization of Catalyst Loading for 3-Fluoro-5-methoxybenzaldehyde Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the cross-coupling of 3-Fluoro-5-methoxybenzaldehyde. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by both steric and electronic factors. The ortho-fluoro and meta-methoxy substituents can affect the electron density of the aromatic ring and potentially hinder the approach of the catalyst. The aldehyde group itself can also sometimes participate in side reactions or coordinate to the metal center, influencing the catalytic cycle. For sterically hindered and electron-deficient substrates, careful selection of the catalyst system, including the ligand and palladium precursor, is crucial.[1]
Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?
A2: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For many reactions, 2 mol% is a reasonable initial concentration. However, the optimal loading is highly dependent on the specific reaction type (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira), the reactivity of the coupling partner, and the chosen ligand.
Q3: My reaction is sluggish or shows low conversion. Should I simply increase the catalyst loading?
A3: While increasing the catalyst loading can sometimes improve a slow reaction, it is not always the best solution and can lead to increased costs, side reactions like homocoupling, and difficulties in purifying the final product from residual metal. Before increasing the catalyst concentration, consider optimizing other reaction parameters such as temperature, base, and solvent.[1][2]
Q4: How does the choice of ligand impact the optimal catalyst loading?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for challenging substrates as they can promote the oxidative addition of the aryl halide and enhance the overall catalytic activity.[1][3] The use of more efficient ligands can often allow for a reduction in the required catalyst loading.
Q5: What are common side reactions to watch out for?
A5: Common side reactions include homocoupling of the starting materials, dehalogenation of the this compound, and protodeboronation of the boronic acid partner in Suzuki reactions. Homocoupling can often be minimized by ensuring strictly anaerobic conditions and optimizing the catalyst loading.[2] Protodeboronation can be addressed by using anhydrous solvents and selecting an appropriate base.
Troubleshooting Guides
Low or No Product Yield
If you are observing low or no yield of your desired cross-coupled product, a systematic approach to troubleshooting is recommended. The following diagram and table outline potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques (degas solvent, use Schlenk line or glovebox). Consider using a more stable palladium pre-catalyst. |
| Suboptimal ligand | Screen a panel of ligands. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane, DMF). The solubility of the base can be critical.[4] | |
| Insufficient temperature | Gradually increase the reaction temperature. For very unreactive substrates, temperatures of 100-120 °C may be necessary.[1] | |
| Formation of Byproducts | Homocoupling of starting materials | Ensure the reaction is performed under strictly anaerobic conditions. Lowering the catalyst loading or temperature may also help.[2] |
| Dehalogenation of the aryl halide | This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature. | |
| Protodeboronation (Suzuki) | Use a boronic ester or trifluoroborate salt which are generally more stable. Ensure anhydrous conditions and consider a milder base like KF. |
Data Presentation: General Starting Conditions for Cross-Coupling
The following tables provide general starting parameters for various cross-coupling reactions of this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Pre-catalysts often provide more consistent results. |
| Catalyst Loading | 1 - 3 mol% | Start with 2 mol% for initial screening. |
| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are generally preferred for aryl chlorides/bromides. |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is often required. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A protic co-solvent is often necessary. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive coupling partners. |
Table 2: Heck Coupling
| Parameter | Recommended Range | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ is a common and cost-effective choice. |
| Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active catalyst systems. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | The choice of ligand can influence regioselectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX generated. |
| Solvent | DMF, DMAc, NMP, Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary for Heck reactions. |
Table 3: Buchwald-Hartwig Amination
| Parameter | Recommended Range | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts | Pre-catalysts are often more efficient. |
| Catalyst Loading | 1 - 3 mol% | Start with 1.5-2 mol% for initial trials. |
| Ligand | XPhos, SPhos, BrettPhos, RuPhos | The choice of ligand is highly dependent on the amine coupling partner. |
| Ligand to Pd Ratio | 1.5:1 to 3:1 | A higher ligand to metal ratio can sometimes be beneficial. |
| Base | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are common, but weaker bases may be needed for sensitive substrates.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential. |
| Temperature | 80 - 110 °C | Milder conditions may be possible with highly active catalyst systems. |
Table 4: Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are common choices for Sonogashira couplings. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive aryl halides. |
| Copper Co-catalyst | CuI (1 - 10 mol%) | Copper-free conditions are also possible with certain ligand systems. |
| Ligand | PPh₃, Xantphos, P(t-Bu)₃ | Phosphine ligands are typically used to stabilize the palladium catalyst. |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required. |
| Solvent | THF, DMF, Toluene | The choice of solvent can influence the reaction rate. |
| Temperature | Room Temperature - 100 °C | Mild conditions are often sufficient, but heating may be required. |
Experimental Protocols
The following are general starting protocols that should be optimized for your specific coupling partners and laboratory setup.
General Workflow for Catalyst Loading Optimization
1. General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 0.2 M).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Managing Reaction Exotherms with 3-Fluoro-5-methoxybenzaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms when working with 3-Fluoro-5-methoxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] When involved in certain chemical reactions, particularly those that are highly exothermic, the primary hazard is the potential for a thermal runaway. In the event of a fire, it can emit toxic fumes, including hydrogen fluoride.[3][5]
Q2: What are the general handling precautions for this compound?
A2: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.[5][6][7][8] Ensure that an appropriate fire extinguisher (e.g., carbon dioxide, dry chemical powder, or foam) is readily accessible.[3][5]
Q3: Which common reactions involving this compound have a high potential for dangerous exotherms?
A3: Several common synthetic transformations involving aromatic aldehydes can be highly exothermic. These include:
-
Nitration: The introduction of a nitro group onto the aromatic ring is a notoriously exothermic process.[1][7]
-
Grignard Reactions: The addition of a Grignard reagent to the aldehyde carbonyl is a rapid and highly exothermic reaction.[5][9]
-
Friedel-Crafts Acylation: While the aldehyde itself is generally not the substrate for acylation due to its deactivating nature, if it were used in a related reaction, Friedel-Crafts reactions are known to be exothermic.
-
Oxidation and Reduction Reactions: Depending on the reagents used, both the oxidation of the aldehyde to a carboxylic acid and its reduction to an alcohol can generate significant heat.
Q4: What is a thermal runaway and how can it be prevented?
A4: A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal.[7][10] This leads to a rapid increase in the reaction temperature, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop that can result in an explosion. Prevention strategies include:
-
Adequate Cooling: Ensuring the reaction vessel is equipped with an efficient cooling system.
-
Controlled Reagent Addition: Adding the reactive reagent slowly and in a controlled manner to manage the rate of heat generation.[1]
-
Monitoring: Continuously monitoring the internal reaction temperature.
-
Dilution: Using an appropriate amount of solvent to increase the thermal mass of the reaction mixture.
Q5: How does reaction scale-up affect exotherm management?
A5: Scaling up a reaction is not a linear process in terms of heat management. As the volume of the reactor increases, the surface area-to-volume ratio decreases.[2][10] This significantly reduces the efficiency of heat dissipation through the reactor walls, making it more challenging to control the temperature of a large-scale reaction compared to a lab-scale experiment.[2][11] Therefore, careful process safety studies, such as reaction calorimetry, are crucial before attempting to scale up any exothermic reaction.[5]
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during exothermic reactions with this compound.
Troubleshooting Rapid Temperature Increase During Reagent Addition
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Rapid, uncontrolled rise in internal reaction temperature upon addition of a reagent (e.g., nitrating mixture, Grignard reagent). | 1. Reagent addition rate is too fast. 2. Inadequate cooling. 3. Insufficient stirring, leading to localized "hot spots". 4. Incorrect reaction concentration (too concentrated). | 1. Immediately stop the reagent addition. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). 3. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. 4. If the reaction can be safely stopped, consider diluting the reaction mixture with more solvent after it has cooled. For future experiments, reduce the initial concentration. |
Troubleshooting Reaction Stalling or Failure
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The reaction does not proceed to completion, or fails to initiate, even with all reagents added. | 1. Purity of starting materials or reagents is low. 2. Incorrect reaction temperature (too low). 3. Insufficient activation of a reagent (e.g., magnesium in a Grignard reaction). | 1. Verify the purity of this compound and all other reagents. 2. Gradually and carefully increase the reaction temperature while closely monitoring for any signs of an exotherm. 3. For Grignard reactions, ensure the magnesium turnings are properly activated (e.g., using a crystal of iodine).[9] |
III. Experimental Protocols
The following are generalized protocols for common exothermic reactions. Note: These are templates and should be adapted and optimized for specific experimental goals and scales. A thorough risk assessment should be conducted before any new procedure is attempted.
Protocol 1: Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring of this compound. This reaction is highly exothermic and requires strict temperature control.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.
Procedure:
-
In the three-neck flask, dissolve this compound in a calculated amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add the nitrating mixture (a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid) dropwise from the addition funnel.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [1]
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it slowly over a large amount of crushed ice with vigorous stirring.
-
The product can then be isolated by filtration or extraction.
| Parameter | Recommendation | Rationale |
| Temperature | 0-10 °C | To control the highly exothermic nature of the nitration reaction and prevent over-nitration.[1] |
| Reagent Addition | Slow, dropwise | To manage the rate of heat generation and maintain a safe temperature profile.[1] |
| Stirring | Vigorous | To ensure efficient heat transfer and prevent the formation of localized hot spots. |
Protocol 2: Grignard Reaction with this compound
Objective: To form a new carbon-carbon bond by adding an organomagnesium halide to the carbonyl group of this compound. This reaction is also highly exothermic.[9]
Materials:
-
This compound
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Dry, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.
-
Place the magnesium turnings and a small crystal of iodine in the flask and gently warm under a stream of nitrogen to activate the magnesium.[9]
-
Add a portion of the anhydrous solvent.
-
Slowly add a solution of the alkyl/aryl halide in the anhydrous solvent to initiate the formation of the Grignard reagent. The reaction is often initiated at room temperature and may require gentle heating.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
Slowly add a solution of this compound in the anhydrous solvent from the dropping funnel.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive with water and oxygen. |
| Temperature | 0-10 °C during aldehyde addition | To control the highly exothermic addition of the Grignard reagent to the carbonyl. |
| Reagent Addition | Slow, dropwise | To manage the exotherm and prevent side reactions. |
IV. Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Logical flow for troubleshooting a thermal runaway.
References
- 1. benchchem.com [benchchem.com]
- 2. catsci.com [catsci.com]
- 3. fauske.com [fauske.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. amarequip.com [amarequip.com]
- 9. benchchem.com [benchchem.com]
- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 11. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Fluoro-5-methoxybenzaldehyde Reactions
Welcome to the technical support center for reactions involving 3-Fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates and to provide optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound's reactivity is influenced by the electronic properties of its substituents. The fluorine atom at the meta position acts as an electron-withdrawing group through its inductive effect, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group, also in a meta position, is weakly electron-donating through resonance, which can slightly decrease the reactivity of the aldehyde compared to unsubstituted benzaldehyde. The interplay of these effects dictates its reactivity in various transformations.
Q2: Are there any specific stability or storage concerns for this compound?
A2: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation. For long-term storage, refrigeration is advised.
Q3: How can I purify this compound if I suspect it is impure?
A3: Impurities in the starting material can significantly impact reaction yields. Common purification methods for solid aldehydes like this include recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Column chromatography on silica gel can also be effective. It is advisable to use a moderately polar eluent system and to avoid highly acidic or basic conditions on the column, as aldehydes can be sensitive.
Q4: What are common side reactions to consider when using this compound?
A4: Besides oxidation, other potential side reactions depend on the specific reaction conditions. In base-catalyzed reactions, self-condensation (Cannizzaro reaction) is a possibility, although it is generally less favorable for substituted benzaldehydes. Under strongly acidic conditions, polymerization or degradation may occur. In reactions involving strong nucleophiles, addition to the aromatic ring (nucleophilic aromatic substitution) is unlikely due to the deactivating effect of the methoxy group but should not be entirely ruled out under harsh conditions.
Troubleshooting Guides for Common Reactions
Below are detailed troubleshooting guides for several common reactions involving this compound.
Reductive Amination
Reductive amination is a widely used method to form C-N bonds. Low conversion rates are a frequent issue and can be addressed by systematically evaluating the reaction parameters.
Troubleshooting Low Yield in Reductive Amination
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | Ensure the reaction pH is optimal (typically mildly acidic, pH 4-6) to facilitate imine formation without protonating the amine nucleophile excessively. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to drive the equilibrium towards the imine. |
| Decomposition of Reducing Agent | Use a stable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and more selective for the imine over the aldehyde. If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is controlled, as it is most effective at a slightly acidic pH. |
| Low Reactivity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider pre-forming the imine before adding the reducing agent. This can be done by stirring the aldehyde and amine together, sometimes with gentle heating, before introducing the reducing agent. |
| Side Reaction: Aldehyde Reduction | If using a less selective reducing agent like sodium borohydride (NaBH₄), the aldehyde may be reduced to the corresponding alcohol. Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) after the imine has had time to form. |
| Steric Hindrance | If either the amine or the aldehyde is sterically hindered, the reaction may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocol: Reductive Amination
A general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride is as follows:
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To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the amine (1.1-1.2 equiv).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis. Low yields can often be attributed to the stability of the ylide and the reaction conditions.
Troubleshooting Low Yield in Wittig Reactions
| Potential Cause | Suggested Solution |
| Poor Ylide Formation | Ensure the phosphonium salt is dry and the base is sufficiently strong to deprotonate it. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Ylide Decomposition | Some ylides are unstable and should be generated in situ and used immediately. Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and then add the aldehyde. |
| Low Aldehyde Reactivity | While the fluoro and methoxy groups have opposing electronic effects, steric hindrance is generally low. If the reaction is sluggish, gentle heating after the initial addition may be beneficial. |
| Side Reactions of the Aldehyde | Enolizable aldehydes can undergo side reactions. However, this compound is not enolizable. Ensure the reaction conditions are not overly harsh to prevent decomposition. |
| Difficult Product Isolation | The byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired alkene. Purification by column chromatography is often necessary. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal. |
Experimental Protocol: Wittig Reaction
A general procedure for the Wittig reaction with a non-stabilized ylide is as follows:
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To a suspension of the appropriate triphenylphosphonium salt (1.1-1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 equiv) dropwise at 0 °C.
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Stir the resulting ylide solution at 0 °C for 30-60 minutes.
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Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Aldol Condensation
In a crossed Aldol condensation, this compound, which lacks α-hydrogens, can only act as the electrophile.
Troubleshooting Low Yield in Aldol Condensation
| Potential Cause | Suggested Solution |
| Ineffective Enolate Formation | Ensure the base is strong enough to deprotonate the ketone or other enolizable carbonyl partner. Common bases include sodium hydroxide or potassium hydroxide. |
| Self-Condensation of the Enolizable Partner | To minimize self-condensation of the ketone, add the ketone slowly to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low and favors reaction with the more electrophilic aldehyde. |
| Reversibility of the Aldol Addition | The initial aldol addition can be reversible. Driving the reaction to completion often requires dehydration to the more stable α,β-unsaturated product, which can be promoted by heat. |
| Low Reactivity of the Aldehyde | Although generally reactive, if the condensation is slow, gentle heating can increase the reaction rate. However, be cautious as this can also promote side reactions. |
| Product Precipitation Issues | In many Claisen-Schmidt condensations (an Aldol condensation between an aldehyde and a ketone), the product precipitates from the reaction mixture, driving the equilibrium forward. If the product is soluble, an extractive workup will be necessary. |
Experimental Protocol: Claisen-Schmidt Condensation
A typical procedure for the condensation of this compound with acetone is as follows:
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In a flask, dissolve this compound (1.0 equiv) in an excess of acetone, which serves as both reactant and solvent.
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Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the stirred mixture at room temperature.
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Continue stirring at room temperature for 1-4 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
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If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
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If no precipitate forms, pour the reaction mixture into cold water and extract with an organic solvent.
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Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Suzuki Coupling
For Suzuki coupling, this compound would typically be modified to an aryl halide or triflate. Assuming we are starting with a halogenated derivative (e.g., 3-Fluoro-5-bromo-methoxybenzaldehyde), here are some troubleshooting tips.
Troubleshooting Low Yield in Suzuki Coupling
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a pre-catalyst or generate the active Pd(0) species in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for aryl chlorides and bromides. |
| Inefficient Transmetalation | The choice of base is critical for the transmetalation step. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate. The base's strength and solubility can significantly impact the reaction rate. |
| Homocoupling of Boronic Acid | Homocoupling of the boronic acid partner can be a significant side reaction, often promoted by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed, and maintain an inert atmosphere throughout the reaction. |
| Protodeboronation | The boronic acid can be degraded (protodeboronation), especially at higher temperatures or in the presence of water. Use of anhydrous solvents or a two-phase system (e.g., toluene/water) can sometimes mitigate this. |
| Aldehyde Reactivity with Base | The aldehyde group can potentially react under basic conditions. Using a milder base or protecting the aldehyde group as an acetal prior to the coupling reaction may be necessary in some cases. |
Experimental Protocol: Suzuki Coupling (Hypothetical for a Halogenated Derivative)
This is a general protocol assuming a bromo-derivative of this compound:
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To a reaction vessel, add the bromo-3-fluoro-5-methoxybenzaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a mixture of toluene and water or dioxane and water).
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Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction, dilute with water, and extract with an organic solvent.
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Wash the combined organic layers, dry, and concentrate.
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Purify by column chromatography.
preventing decomposition of 3-Fluoro-5-methoxybenzaldehyde during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Fluoro-5-methoxybenzaldehyde during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and how do they influence its stability?
A1: this compound has three key functional groups: an aldehyde, a fluoro group, and a methoxy group attached to a benzene ring.
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Aldehyde Group (-CHO): This is the most reactive site and is prone to oxidation, which can convert the aldehyde to a carboxylic acid.[1] It can also undergo reduction to an alcohol or participate in various condensation and addition reactions.
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Fluoro Group (-F): The fluorine atom is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring.
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Methoxy Group (-OCH₃): This is an electron-donating group. The interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group affects the electron density of the aromatic ring and can influence its susceptibility to certain reactions.
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Aromatic Ring: The benzene ring itself can undergo electrophilic or nucleophilic aromatic substitution reactions, although this is less common under standard synthesis conditions compared to reactions of the aldehyde group.
Q2: What are the most common decomposition pathways for this compound during synthesis?
A2: Based on the functional groups, the most probable decomposition pathways are:
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Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-fluoro-5-methoxybenzoic acid), especially in the presence of air (auto-oxidation) or other oxidizing agents.[1] This is often observed as the formation of a white solid impurity.
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Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol (3-fluoro-5-methoxybenzyl alcohol) and carboxylic acid.
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Photodecomposition: Aromatic aldehydes can be sensitive to light, which can promote unwanted side reactions.
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Acid or Base-Catalyzed Reactions: Strong acidic or basic conditions can lead to various side reactions, including polymerization or condensation reactions.
Q3: How should this compound be stored to minimize decomposition?
A3: To ensure stability, this compound should be stored under the following conditions:
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Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
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Cool and Dark Place: Keep in a cool, dark location to minimize heat and light-induced degradation.
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Tightly Sealed Container: Use a well-sealed container to prevent exposure to moisture and air.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns yellow/brown | Oxidation of the aldehyde. | - Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Add an antioxidant like BHT (butylated hydroxytoluene) in small quantities if compatible with the reaction chemistry. |
| Low yield of the desired product | - Decomposition of the product during workup or purification.- Incomplete reaction. | - Minimize the time the product is exposed to air and light.- Use mild workup conditions (e.g., avoid strong acids or bases).- Monitor the reaction progress using TLC or GC to ensure completion.- Purify the product quickly after the reaction is complete, for instance by using flash chromatography.[2] |
| Presence of a carboxylic acid impurity (identified by NMR or IR) | Oxidation of the aldehyde group. | - Rigorously exclude air from the reaction.- During workup, a mild basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic impurity. Be cautious as strong bases can cause other reactions. |
| Formation of an alcohol byproduct | Reduction of the aldehyde or a Cannizzaro-type reaction. | - Avoid strong reducing agents unless intended.- If using a strong base, consider alternative synthetic routes that employ milder conditions. |
| Product degrades during column chromatography | - The silica gel is slightly acidic and can cause decomposition.- Prolonged exposure to air on the column. | - Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before use.- Perform the chromatography as quickly as possible. |
Experimental Protocols
General Protocol for Oxidation-Sensitive Aldehyde Synthesis (Illustrative Example)
This protocol provides a general workflow for a reaction where an aldehyde is the product, emphasizing steps to prevent its oxidation. This is a hypothetical example and should be adapted based on the specific synthetic route being used for this compound.
Materials:
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Starting material (e.g., corresponding alcohol)
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Oxidizing agent (e.g., PCC, DMP)
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Anhydrous solvent (e.g., Dichloromethane)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
-
Setup: Assemble the reaction glassware (e.g., round-bottom flask with a magnetic stirrer, condenser) and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction.
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Reagents: Dissolve the starting alcohol in the anhydrous solvent in the reaction flask.
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Reaction: Add the oxidizing agent portion-wise at the appropriate temperature (this will depend on the specific reagent). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench it carefully according to the specific protocol for the oxidizing agent used.
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Workup: Perform an aqueous workup using degassed water and solvents. If an acidic impurity like a carboxylic acid is expected, a wash with a cold, dilute solution of sodium bicarbonate may be performed.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.
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Purification: Purify the crude product immediately, preferably by flash column chromatography using a pre-treated silica gel if necessary.
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Storage: Store the purified this compound under an inert atmosphere in a dark, cool place.
Visualizations
Caption: Troubleshooting workflow for decomposition of this compound.
Caption: Key players in the oxidation decomposition pathway.
References
Technical Support Center: Scale-Up of Reactions Using 3-Fluoro-5-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxybenzaldehyde. The information herein is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are similar to those for many aromatic aldehydes and include:
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Exothermic Reactions: Many reactions involving aldehydes, such as Grignard additions, Wittig reactions, and aldol condensations, can be exothermic. On a larger scale, heat dissipation becomes less efficient, increasing the risk of a thermal runaway.[1] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.
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Reagent Handling: Handling larger quantities of reagents and solvents increases the risk of spills and exposure. Ensure proper personal protective equipment (PPE) is used, including gloves, safety glasses, and lab coats. For specific handling precautions for a related compound, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, it is noted to cause skin and eye irritation and may cause respiratory irritation.[2][3]
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Solvent Safety: Large volumes of flammable organic solvents pose a fire hazard. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area, away from ignition sources.
Q2: How does the fluoro substituent at the 3-position affect the reactivity of this compound in scale-up reactions?
A2: The fluorine atom is an electron-withdrawing group, which generally increases the electrophilicity of the carbonyl carbon. This can lead to faster reaction rates compared to unsubstituted benzaldehyde. During scale-up, this enhanced reactivity can translate to a more rapid heat evolution, which must be carefully managed. The methoxy group at the 5-position is electron-donating, which can partially offset the effect of the fluorine.
Q3: What are the common challenges encountered during the purification of products derived from this compound on a larger scale?
A3: Common purification challenges during scale-up include:
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Crystallization: Inducing crystallization of large product volumes can be difficult. Seeding, controlled cooling rates, and selection of appropriate anti-solvents are critical.
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Chromatography: Column chromatography becomes less practical and more expensive at a larger scale. Developing a robust crystallization or distillation procedure is often preferred.
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Impurity Removal: Removal of structurally similar impurities or unreacted starting materials can be challenging. It is often better to optimize the reaction to minimize impurity formation.
II. Troubleshooting Guides
A. Wittig Reaction
Problem 1: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Incomplete Ylide Formation | Ensure the base used is strong enough and added under anhydrous conditions. Monitor ylide formation by color change or a small-scale test reaction.[4] |
| Ylide Instability | For less stable ylides, generate it in the presence of the aldehyde at low temperatures.[4] |
| Steric Hindrance | If the phosphonium salt or the aldehyde is sterically hindered, a longer reaction time or higher temperature may be required. Monitor the reaction by TLC or HPLC. |
| Side Reactions | The aldehyde may undergo self-condensation or other side reactions. Add the aldehyde slowly to the ylide solution. |
Problem 2: Formation of Triphenylphosphine Oxide is Difficult to Remove.
| Possible Cause | Troubleshooting Step |
| High Solubility in the Work-up Solvent | After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or pentane and filter it off before concentrating the product solution.[5][6] |
| Co-precipitation with the Product | Optimize the crystallization solvent system to selectively crystallize the product, leaving the triphenylphosphine oxide in the mother liquor. |
B. Aldol Condensation
Problem 1: Formation of multiple products (self-condensation and cross-condensation).
| Possible Cause | Troubleshooting Step |
| Competitive Self-Condensation of the Ketone/Aldehyde Partner | Use a strong, non-nucleophilic base (e.g., LDA) to pre-form the enolate of the ketone/aldehyde partner before adding this compound. |
| Reversible Reaction | Use reaction conditions that favor the desired product, such as removing water if the condensation product is desired. |
Problem 2: Dehydration of the aldol adduct is incomplete or uncontrollable.
| Possible Cause | Troubleshooting Step |
| Insufficient Heat or Inappropriate Catalyst | If the dehydrated product is desired, increase the reaction temperature or add a catalytic amount of acid (e.g., p-toluenesulfonic acid) after the initial aldol addition.[7] |
| Product Instability | If the β-hydroxy aldehyde/ketone is the desired product, maintain a low reaction temperature and use a milder base. |
C. Reductive Amination
Problem 1: Low yield of the desired amine.
| Possible Cause | Troubleshooting Step |
| Incomplete Imine Formation | Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the equilibrium towards the imine. |
| Reduction of the Aldehyde | Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[8] |
| Catalyst Deactivation (for catalytic hydrogenation) | Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. Use a higher catalyst loading or a fresh batch of catalyst.[9] |
Problem 2: Formation of over-alkylation products (tertiary amine).
| Possible Cause | Troubleshooting Step |
| Reaction of the primary amine product with the starting aldehyde | Use a large excess of the amine starting material. Alternatively, add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent. |
III. Experimental Protocols (Analogous Examples)
Note: The following protocols are generalized for substituted benzaldehydes and should be optimized for this compound on a small scale before scaling up.
A. Protocol for Wittig Reaction
This protocol describes the synthesis of an alkene from a substituted benzaldehyde and a phosphonium ylide.
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Ylide Generation: In a flame-dried, multi-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change.
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Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
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Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography. To facilitate the removal of triphenylphosphine oxide, the crude mixture can be triturated with a non-polar solvent like hexanes prior to further purification.[5][6]
B. Protocol for Aldol Condensation
This protocol describes the base-catalyzed condensation of a substituted benzaldehyde with a ketone.
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Reaction Setup: To a solution of the ketone (1.0 eq) in ethanol in a jacketed reactor equipped with a mechanical stirrer and thermometer, add a solution of sodium hydroxide (1.1 eq) in water.
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Aldehyde Addition: Cool the mixture to 10-15 °C. Slowly add a solution of this compound (1.0 eq) in ethanol, maintaining the temperature below 20 °C.
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Reaction and Work-up: Stir the reaction mixture at room temperature for 4-6 hours. The product may precipitate from the reaction mixture. If so, filter the solid and wash with cold ethanol and then water. If the product does not precipitate, pour the reaction mixture into cold water and acidify with dilute HCl to a pH of ~7. The product can then be extracted with an organic solvent, washed, dried, and concentrated.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
C. Protocol for Reductive Amination
This protocol describes the formation of a secondary amine from a substituted benzaldehyde and a primary amine.
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Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in a suitable solvent (e.g., methanol or dichloromethane). Add a dehydrating agent such as 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the mixture to 0 °C. Add a selective reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise, keeping the temperature below 10 °C.[8]
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Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by the slow addition of water. If using sodium borohydride in methanol, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent. If using sodium triacetoxyborohydride in dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by column chromatography or by salt formation and recrystallization.
IV. Visualizations
References
- 1. helgroup.com [helgroup.com]
- 2. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氟-4-羟基-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. youtube.com [youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-5-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 3-Fluoro-5-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction with this compound is resulting in a low yield. What are the potential solvent-related causes and how can I address them?
A: Low yields in reactions involving this compound can often be attributed to improper solvent selection, leading to poor solubility of reactants, stabilization of unreactive intermediates, or unwanted side reactions.
Troubleshooting Steps:
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Assess Reactant Solubility: this compound has a predicted melting point of 114-118 °C, suggesting it is a solid at room temperature.[1] Ensure that it and all other reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low yields. Consider solubility testing in a range of solvents before scaling up your reaction.
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Consider Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and equilibria.
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For reactions involving polar intermediates or transition states (e.g., nucleophilic addition), a polar solvent is generally preferred to stabilize these species. However, highly polar protic solvents (e.g., methanol, ethanol) can form strong hydrogen bonds with the aldehyde's carbonyl oxygen and the methoxy group, potentially reducing the electrophilicity of the carbonyl carbon and hindering nucleophilic attack.[2][3] In such cases, a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) may be a better choice.
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For reactions where non-polar reactants form a less polar transition state, a non-polar solvent (e.g., toluene, hexane) may be more suitable.
-
-
Evaluate Potential Side Reactions: Solvents can participate in or promote side reactions. For instance, in the presence of a strong base, protic solvents like alcohols can be deprotonated and act as nucleophiles. In such cases, switching to an aprotic solvent is recommended.
dot
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Slow or Stalled Reaction
Q: My reaction is proceeding very slowly or has stalled completely. How can the solvent be affecting the reaction rate?
A: The solvent plays a critical role in the kinetics of a reaction. A slow or stalled reaction can be a consequence of a solvent that does not adequately stabilize the transition state or that hinders the interaction of reactants.
Troubleshooting Steps:
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Re-evaluate Solvent Polarity for Transition State Stabilization: The Hammond postulate suggests that the transition state of a reaction will resemble the species (reactant, intermediate, or product) to which it is closest in energy.
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If the reaction proceeds through a charged or highly polar transition state, a polar solvent will lower the activation energy and accelerate the reaction.[2][3] For instance, in the Knoevenagel condensation, polar solvents can favor the initial aldol addition step.[4]
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Conversely, if the transition state is less polar than the reactants, a non-polar solvent may be more effective.
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Consider Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, leading to a slower reaction rate. If using a viscous solvent like DMSO, gentle heating can reduce viscosity and improve reaction kinetics.
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Investigate Specific Solvent Effects: Some solvents can have specific interactions with reactants or catalysts that inhibit the reaction. For example, coordinating solvents like acetonitrile might compete with the substrate for binding to a metal catalyst. In such cases, a non-coordinating solvent like dichloromethane or toluene might be a better choice.
dot
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Fluoro-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the integrity and reproducibility of experimental results and the quality of the final product. 3-Fluoro-5-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from potential process-related impurities and degradation products.[1] A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for moderately polar compounds such as substituted benzaldehydes.[3][4]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5] |
| Mobile Phase | Isocratic mixture of Methanol and Water (70:30, v/v).[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Column Temperature | 30°C.[5] |
| Detection Wavelength | 254 nm.[5] |
| Injection Volume | 10 µL.[5] |
Standard and Sample Preparation:
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Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample of this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
Navigating the Maze of Synthesis: A Comparative Guide to GC-MS for Byproduct Identification in 3-Fluoro-5-methoxybenzaldehyde Production
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. The synthesis of specialized reagents like 3-Fluoro-5-methoxybenzaldehyde, a key building block in various pharmaceutical compounds, can often lead to a variety of byproducts. Identifying and quantifying these impurities is crucial for process optimization and quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool for this purpose, alongside High-Performance Liquid Chromatography (HPLC) as a viable alternative, supported by detailed experimental protocols and data.
The selective introduction of substituents onto an aromatic ring can be a complex process, often yielding a mixture of isomers and other related impurities. In the synthesis of this compound, potential byproducts could include other positional isomers (such as 2-Fluoro-5-methoxybenzaldehyde or 3-Fluoro-2-methoxybenzaldehyde), demethylated or difluorinated species, or residual starting materials. The choice of an appropriate analytical technique is therefore critical for the accurate profiling of the reaction mixture.
A Tale of Two Techniques: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful analytical methods, but their suitability for analyzing the byproducts in this compound synthesis depends on the specific characteristics of the impurities and the goals of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass spectrometry. | Separation based on polarity, with detection typically by UV-Vis spectroscopy. |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Identification Power | High; provides structural information from mass spectra and fragmentation patterns. | Moderate; identification is primarily based on retention time compared to standards. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Good, but may be lower than GC-MS for certain compounds without specialized detectors. |
| Sample Preparation | May require derivatization to increase volatility for some byproducts. | Generally simpler, with samples dissolved in a suitable solvent. |
| Resolution | Excellent for separating isomers with different boiling points. | Can be optimized with different column chemistries and mobile phases to separate isomers. |
In the Lab: Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of analytical chemistry. The following protocols provide a starting point for the analysis of this compound and its byproducts.
GC-MS Method for Byproduct Identification
This method is designed to separate and identify volatile and semi-volatile byproducts from the synthesis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If non-volatile byproducts containing polar functional groups (e.g., hydroxyl groups from demethylation) are suspected, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative identification of unknown byproducts. Selected Ion Monitoring (SIM) can be used for quantification of known impurities.
Comparative HPLC Method
This method offers an alternative approach, particularly if non-volatile or thermally sensitive byproducts are of concern.
1. Sample Preparation:
-
Dissolve 1 mg of the crude reaction mixture in 1 mL of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The gradient can be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength where the main compound and expected byproducts absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizing the Process and Potential Outcomes
To better understand the experimental approach and the potential for byproduct formation, the following diagrams illustrate the workflow and logical relationships.
A Comparative Analysis of the Reactivity of 3-Fluoro-5-methoxybenzaldehyde and 3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Fluoro-5-methoxybenzaldehyde and 3,5-dimethoxybenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules in the fields of medicinal chemistry and materials science. This comparison is supported by theoretical principles and available experimental data for key organic transformations.
Executive Summary
The primary difference in reactivity between this compound and 3,5-dimethoxybenzaldehyde stems from the distinct electronic properties of the fluorine and methoxy substituents. The fluorine atom at the meta-position in this compound exerts a strong electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the carbonyl carbon and the aromatic ring towards certain reactions compared to the electron-donating methoxy group in the same position on 3,5-dimethoxybenzaldehyde. This guide explores the implications of these electronic differences in nucleophilic addition, oxidation, reduction, and electrophilic aromatic substitution reactions.
Theoretical Framework: Electronic Effects of Substituents
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).
-
3,5-dimethoxybenzaldehyde : Both methoxy groups are in meta positions relative to the aldehyde. Methoxy groups are strongly electron-donating through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). In the meta position, the resonance effect is minimized, but the inductive effect still operates. Overall, the two methoxy groups lead to a relatively electron-rich aromatic ring and a less electrophilic carbonyl carbon compared to unsubstituted benzaldehyde.
-
This compound : The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). It has a weak electron-donating resonance effect (+R effect). The methoxy group, as mentioned, is electron-donating. The interplay of the strong -I effect of fluorine and the +R/-I effects of the methoxy group will determine the overall electron density of the molecule. Theoretically, the powerful inductive withdrawal of the fluorine atom is expected to render the carbonyl carbon of this compound more electrophilic than that of 3,5-dimethoxybenzaldehyde.
This theoretical difference in electrophilicity is expected to manifest in varying reaction rates and yields for a range of chemical transformations.
Comparative Reactivity Data
The following sections provide a comparative overview of the reactivity of the two compounds in key organic reactions. While direct comparative kinetic studies are not extensively available in the literature, the data presented is based on established principles and reported outcomes for these and closely related molecules.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition to the carbonyl group.[1][2] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
Expected Reactivity: Due to the electron-withdrawing fluorine, this compound is anticipated to be more reactive towards the phosphorus ylide in a Wittig reaction than 3,5-dimethoxybenzaldehyde. This should translate to a faster reaction time or higher yield under identical conditions.
Experimental Data Summary:
| Compound | Reaction | Typical Yield | Reference |
| 3,5-dimethoxybenzaldehyde | Wittig Reaction | High | [3][4] |
| This compound | Wittig Reaction | High | [5] |
While both compounds are reported to undergo the Wittig reaction with high yields, kinetic data would be required for a precise quantitative comparison of their reaction rates.
Reduction of the Aldehyde
The reduction of an aldehyde to a primary alcohol is a common transformation, often achieved using hydride reagents like sodium borohydride (NaBH₄).[6] The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.
Expected Reactivity: Consistent with the reasoning for the Wittig reaction, this compound is expected to be reduced more readily than 3,5-dimethoxybenzaldehyde.
Experimental Data Summary:
| Compound | Reagent | Solvent | Yield | Reference |
| 3,5-dimethoxybenzaldehyde | NaBH₄ | Methanol | >95% | [7] |
| This compound | NaBH₄ | Methanol | High (qualitative) | General protocol |
High yields are generally obtained for the reduction of both aldehydes, indicating that both are good substrates for this transformation.
Oxidation to Carboxylic Acid
The oxidation of an aldehyde to a carboxylic acid can be accomplished using various oxidizing agents, such as potassium permanganate (KMnO₄).[7] The mechanism of this reaction can be complex, and substituent effects are not always straightforward.
Expected Reactivity: The electron-withdrawing fluorine atom in this compound might slightly accelerate the oxidation by stabilizing the developing negative charge in the transition state. Conversely, the electron-donating methoxy groups in 3,5-dimethoxybenzaldehyde could also stabilize a positive character that may develop on the carbonyl carbon in some oxidation mechanisms. Kinetic studies on related substituted benzaldehydes have shown that both electron-donating and electron-withdrawing groups can accelerate the oxidation, depending on the oxidant and mechanism.[8][9]
Experimental Data Summary:
| Compound | Reagent | Solvent | Yield | Reference |
| 3,5-dimethoxybenzaldehyde | KMnO₄ | Acetone/Water | Good | [7] |
| This compound | Various | - | High (qualitative) | General protocol |
Both compounds can be efficiently oxidized to their corresponding carboxylic acids.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions involve the attack of an electrophile on the benzene ring. The rate and regioselectivity of this reaction are heavily influenced by the directing effects of the existing substituents.
Expected Reactivity and Regioselectivity:
-
3,5-dimethoxybenzaldehyde : The two methoxy groups are ortho, para-directing and activating. The aldehyde group is meta-directing and deactivating. The methoxy groups are stronger activators than the aldehyde is a deactivator. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy groups (positions 2, 4, and 6). Position 4 is sterically the most accessible.
-
This compound : The methoxy group is an ortho, para-director and activating. The fluorine atom is also an ortho, para-director but is deactivating. The aldehyde group is a meta-director and deactivating. The directing effects of the methoxy and fluoro groups will be additive to some extent. Substitution will likely be directed to the positions ortho and para to these groups, with the methoxy group having a stronger activating effect.
Experimental Data Summary:
Direct comparative studies on the electrophilic substitution of these two specific molecules are scarce. However, studies on related compounds, such as the bromination of 3-methoxybenzaldehyde, show that substitution occurs ortho and para to the methoxy group.[10] For 3,5-dimethoxybenzaldehyde, bromination has been shown to occur at the 4-position.
Experimental Protocols
Wittig Reaction of 3,5-dimethoxybenzaldehyde
This protocol describes the synthesis of a stilbene intermediate.[3]
Materials:
-
3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol)
-
4-Nitrobenzyltriphenylphosphonium bromide (5.0 g, 10.5 mmol)
-
Sodium methoxide (NaOMe) (0.59 g, 11 mmol)
-
Anhydrous Methanol (50 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrobenzyltriphenylphosphonium bromide in anhydrous methanol, add sodium methoxide and stir for 30 minutes at room temperature to generate the ylide.
-
Add a solution of 3,5-dimethoxybenzaldehyde in methanol to the ylide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Sodium Borohydride Reduction of 3,5-dimethoxybenzaldehyde
This protocol outlines a standard procedure for the reduction of the aldehyde to the corresponding alcohol.[7]
Materials:
-
3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol)
-
Sodium borohydride (0.42 g, 11 mmol)
-
Methanol (20 mL)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl alcohol.
Oxidation of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzoic acid
This protocol details the oxidation using potassium permanganate.[7]
Materials:
-
3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol)
-
Potassium permanganate (1.58 g, 10 mmol)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde in a mixture of acetone and water.
-
Add potassium permanganate portion-wise to the solution.
-
Reflux the reaction mixture for 2 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Logical relationship of factors governing aldehyde reactivity.
Caption: General experimental workflow for comparing reactivity.
Conclusion
The presence of a fluorine atom in this compound is predicted to increase the electrophilicity of the carbonyl carbon compared to 3,5-dimethoxybenzaldehyde, primarily due to its strong inductive electron-withdrawing effect. This suggests that this compound should exhibit enhanced reactivity in nucleophilic addition and reduction reactions. The effects on oxidation and electrophilic aromatic substitution are more complex and depend on the specific reaction conditions and mechanisms. While high-yielding protocols are available for various transformations of both compounds, further quantitative kinetic studies would be invaluable for a more precise comparison. Researchers and drug development professionals should consider these electronic differences when selecting starting materials and designing synthetic strategies.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and <i>N</i>,<i>N</i>-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture - Arabian Journal of Chemistry [arabjchem.org]
- 9. Oxidation of 3,4,5-trimethoxybenzaldehyde by pyridinium fluorochromate in N,N-dimethyl formamide medium: A kinetic and mechanistic study - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from 3-Fluoro-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds synthesized from 3-Fluoro-5-methoxybenzaldehyde. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Derivatives of this compound, particularly chalcones and Schiff bases, have emerged as compounds of interest due to their significant anticancer and antimicrobial properties. The unique substitution pattern of a fluorine atom and a methoxy group on the aromatic ring is believed to contribute to their enhanced biological efficacy. This guide offers a comprehensive overview of their activity, supported by experimental data from various studies.
Comparative Biological Activity
The biological activities of chalcones and Schiff bases derived from fluorinated and methoxylated benzaldehydes have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the quantitative data, such as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Representative Fluoro- and Methoxy-Substituted Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| CH-1 (4-trifluoromethyl-4'-methoxychalcone) | A375 (Melanoma) | - | - | - |
| CH-3 (4-trifluoromethyl-2'-methoxychalcone) | A375 (Melanoma) | - | - | - |
| CH-4 (3-trifluoromethyl-2',4'-dimethoxychalcone) | A375 (Melanoma) | - | - | - |
| CH-7 (3-trifluoromethyl-4'-methoxychalcone) | A375 (Melanoma) | - | - | - |
| Fluorinated Chalcones (General) | 4T1 (Breast Cancer) | Stronger than non-fluorinated analogues | Cisplatin | - |
Note: Specific IC50 values for the listed chalcones against A375 cells were not provided in the source material, but they exhibited significant antiproliferative efficacies.[1]
Table 2: Antimicrobial Activity of a Representative Fluoro- and Methoxy-Substituted Schiff Base Derivative
| Compound | Microorganism | MIC (µg/mL) | Standard Antifungal Drug | MIC (µg/mL) |
| 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one | Candida neoformans | - | Amphotericin B | - |
Note: While the study confirmed antimicrobial activity, specific MIC values were not detailed in the available text.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of chalcones and Schiff bases, and for the evaluation of their biological activities.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This method is a widely used procedure for synthesizing chalcones from an aromatic aldehyde and an acetophenone.[3]
Materials and Reagents:
-
Substituted Acetophenone
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected substituted acetophenone and this compound in ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath), slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete when a precipitate forms.
-
Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl or glacial acetic acid to precipitate the chalcone.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Materials and Reagents:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive control)
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Fill the wells of a 96-well plate with the appropriate broth.
-
Serial Dilution: Prepare serial dilutions of the test compounds and standard antimicrobial agents in the microtiter plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Chalcone derivatives have been shown to exert their anticancer effects through the induction of apoptosis, which is a form of programmed cell death. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Apoptosis Induction by Chalcones
Chalcones can trigger apoptosis by increasing the levels of reactive oxygen species (ROS), which in turn can activate the intrinsic pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases-9 and -3.[8] The extrinsic pathway can be activated by chalcones through the upregulation of death receptors like DR5.[9]
Caption: Chalcone-induced apoptosis pathways.
Experimental Workflow for Biological Evaluation
The process of evaluating the biological activity of newly synthesized compounds involves a series of steps, from synthesis and characterization to in vitro and in vivo testing.
Caption: Workflow for evaluating biological activity.
References
- 1. Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. anjs.edu.iq [anjs.edu.iq]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chalcone 2'-hydroxy-4',5'-dimethoxychalcone activates death receptor 5 pathway and leads to apoptosis in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Benzaldehyde Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorinated benzaldehyde derivatives and related compounds as inhibitors of key enzymes, namely urease and acetylcholinesterase. While direct validation data for 3-Fluoro-5-methoxybenzaldehyde derivatives is limited in the current literature, this document compiles and compares the performance of structurally similar fluorinated aromatic compounds, offering valuable insights into their potential as enzyme inhibitors. The information presented is supported by experimental data from various studies, with detailed methodologies for the cited experiments.
Urease Inhibition by Fluorinated Aromatic Derivatives
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] Its activity is a significant virulence factor for pathogens like Helicobacter pylori and contributes to the formation of infectious urinary stones.[1] The development of potent urease inhibitors is, therefore, a crucial area of research in medicine and agriculture.[1]
Several studies have explored the potential of fluorinated compounds as urease inhibitors. For instance, a series of[2][3][4]triazolo[3,4-b][1][2][4]thiadiazole derivatives bearing fluorine substitutions have demonstrated significant urease inhibitory activity.[5] The position of the fluorine atom on the aromatic ring has been shown to influence the inhibitory potency.[5]
Comparative Inhibitory Activity of Fluorinated Derivatives against Urease
| Compound Class | Derivative | IC50 (µM) | Reference |
| [2][3][4]triazolo[3,4-b][1][2][4]thiadiazole | 4-Fluoro derivative (6d) | 1.01 | [5] |
| 3-Fluoro derivative (6c) | 1.40 | [5] | |
| 2-Fluoro derivative (6b) | 1.51 | [5] | |
| Imidazo[1,2-a]Pyridine-Oxazole | Analog 4i (3-CF3 & 5-NO2) | 5.68 ± 1.66 | [6] |
| Analog 4o (2-CF3 & 5-NO2) | 7.11 ± 1.24 | [6] | |
| 4-fluorocinnamaldehyde based thiosemicarbazones | Compound 3h (meta-fluoro) | 15.1 ± 1.9 | [7] |
| Standard Inhibitor | Thiourea | 21.37 ± 1.76 - 22.54 ± 2.34 | [5][6] |
Note: The data presented is for structurally related fluorinated compounds, not direct derivatives of this compound.
Acetylcholinesterase Inhibition by Fluorinated Aromatic Derivatives
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[2][8] Inhibition of AChE is a key therapeutic strategy for managing conditions like Alzheimer's disease.[9][10][11]
Fluorinated analogues of various compound classes have been investigated as AChE inhibitors. For example, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have shown moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10]
Comparative Inhibitory Activity of Fluorinated Derivatives against Acetylcholinesterase
| Compound Class | Derivative | IC50 (µM) for AChE | Reference |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Range of analogues | 18.2 to 196.6 | [10] |
| Benzimidazole-based thiazole derivatives | Range of analogues | 0.10 ± 0.05 to 11.10 ± 0.30 | [11] |
| Reference Drug | Rivastigmine | - | [9] |
Note: The data presented is for structurally related fluorinated compounds, not direct derivatives of this compound. The specific IC50 values for Rivastigmine were not provided in the search results, but it is a commonly used reference drug.
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
This protocol is a generalized procedure based on the Berthelot (indophenol) method, which is a common colorimetric assay to measure ammonia production from urea hydrolysis.[1]
Materials and Reagents:
-
Urease enzyme solution
-
Urea substrate solution
-
Phosphate buffer (pH 7.0-8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Add 25 µL of phosphate buffer to each well of a 96-well plate.
-
Add 5 µL of the test compound solution to the sample wells.
-
Add 5 µL of the solvent to the negative control wells.
-
Add 5 µL of the standard inhibitor solution to the positive control wells.
-
-
Enzyme Addition: Add 10 µL of urease enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 55 µL of urea substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 45 µL of phenol-nitroprusside reagent to each well.
-
Add 50 µL of alkaline hypochlorite solution to each well.
-
-
Final Incubation: Incubate the plate at 37°C for 10 minutes for color development.
-
Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[1]
-
Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100[1]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the Ellman's method, a widely used spectrophotometric assay to measure AChE activity.[4][12][13]
Materials and Reagents:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard inhibitor (e.g., Tacrine or Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Add 140 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution to the sample wells.
-
Add 10 µL of the solvent to the control wells.
-
-
Reagent Addition:
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of AChE solution to all wells except the blank.
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.[4]
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for a few minutes using a microplate reader in kinetic mode.[4][14]
-
Calculation:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [1 - (Ratetest / Ratecontrol)] x 100
-
Visualizations
Caption: General experimental workflow for enzyme inhibitor screening.
Caption: Simplified signaling pathway of urease in Helicobacter pylori.
Caption: Role of Acetylcholinesterase in a cholinergic synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Enhances Neurite Growth and Synapse Development through Alternative Contributions of Its Hydrolytic Capacity, Core Protein, and Variable C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzaldehyde Analogues in Research and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative study of fluorinated versus non-fluorinated benzaldehyde analogues, highlighting the profound impact of fluorine substitution on physicochemical properties, chemical reactivity, and biological activity. The information presented is supported by experimental data to facilitate informed decisions in synthetic chemistry and drug discovery.
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to benzaldehyde derivatives. These modifications can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1] This guide will delve into a quantitative comparison of these analogues, providing detailed experimental protocols and visual workflows to support research endeavors.
Physicochemical Properties: A Tale of Two Rings
The introduction of fluorine onto the benzaldehyde ring alters its electronic and physical properties. Fluorine's strong electron-withdrawing inductive effect (-I) and moderate electron-donating mesomeric effect (+M) influence properties such as acidity (pKa) and lipophilicity (logP), which are critical for drug design.
| Property | Benzaldehyde | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₆O | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molecular Weight ( g/mol ) | 106.12 | 124.11 | 124.11 | 124.11 |
| Melting Point (°C) | -26 | -44.5 | -10 | -10 |
| Boiling Point (°C) | 178.1 | 175 | 173 | 181 |
| Density (g/cm³) | 1.044 | 1.18 | 1.174 | 1.175 |
Data sourced from various public chemical databases.
Chemical Reactivity: The Inductive Effect in Action
The electron-withdrawing nature of fluorine significantly enhances the electrophilicity of the carbonyl carbon in benzaldehyde, making fluorinated analogues more reactive towards nucleophiles.[2] This increased reactivity is advantageous in various synthetic transformations, often leading to higher yields and faster reaction rates compared to their non-fluorinated counterparts.
Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation, a key carbon-carbon bond-forming reaction, demonstrates the heightened reactivity of fluorinated benzaldehydes.
| Benzaldehyde Analogue | Product Yield (%) | Reaction Time (h) |
| Benzaldehyde | 75 | 6 |
| 4-Fluorobenzaldehyde | 92 | 3 |
| 2-Chloro-6-fluorobenzaldehyde | 95 | 2.5 |
| 4-Nitrobenzaldehyde | 98 | 2 |
Representative data compiled from studies on substituted benzaldehydes in Knoevenagel condensation.[2]
Biological Activity: Enhancing Potency and Efficacy
The unique properties conferred by fluorine translate into significant advantages in biological applications. Fluorinated benzaldehyde analogues are crucial building blocks for a wide range of pharmacologically active compounds, including anticancer and antimicrobial agents. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins.[1]
Case Study: Fluorinated Chalcones as Anticancer Agents
Chalcones, synthesized through the Claisen-Schmidt condensation of benzaldehydes and acetophenones, are a class of compounds with diverse biological activities. Fluorination of the chalcone scaffold has been shown to enhance cytotoxic effects against various cancer cell lines.[3]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Chalcone (unsubstituted) | HepG2 | >100 |
| 2a (4'-Fluoro-3-methoxychalcone) | HepG2 | 67.51 ± 2.26 |
| Doxorubicin (Positive Control) | HepG2 | <10 |
Data adapted from a study on the cytotoxicity of fluorinated chalcones.[3]
Signaling Pathways and Experimental Workflows
To visualize the context in which these molecules function and are evaluated, the following diagrams illustrate a key biological pathway and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway and the inhibitory action of fluorinated analogues.
Caption: Workflow for comparative biological activity assessment.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Synthesis of Chalcones)
This protocol describes the base-catalyzed condensation of a benzaldehyde analogue with an acetophenone.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% in water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20-30 mL) in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-590 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[4]
Conclusion
The strategic incorporation of fluorine into benzaldehyde analogues offers a powerful and versatile tool for medicinal chemists and drug discovery professionals. The enhanced chemical reactivity of fluorinated benzaldehydes facilitates the synthesis of complex molecules, while the resulting compounds often exhibit superior biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The data and protocols presented in this guide underscore the "fluorine advantage" and provide a solid foundation for the rational design and development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT (Assay protocol [protocols.io]
Quantitative Assay of 3-Fluoro-5-methoxybenzaldehyde: A Comparative Guide to qNMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the precise determination of purity and concentration of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) for the assay of 3-Fluoro-5-methoxybenzaldehyde.
This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on experimental data. The aim is to equip researchers with the necessary information to select the most appropriate analytical method for their specific needs, thereby ensuring the quality and reliability of their work.
Principles of the Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration. The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for quantification without the need for analyte-specific calibration curves.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a separative technique where the sample is vaporized and passed through a column. The components are separated based on their boiling points and interaction with the stationary phase. The FID generates a signal proportional to the amount of carbon atoms in the eluting compound, which is used for quantification against a calibrated standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is another separative technique where the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases. The UV detector measures the absorbance of the eluting compound at a specific wavelength, and the signal is proportional to its concentration.
Comparative Quantitative Data
The following tables summarize the quantitative results obtained for the assay of a single batch of this compound using qNMR, GC-FID, and HPLC-UV.
Table 1: Purity Assay Results for this compound
| Parameter | qNMR | GC-FID | HPLC-UV |
| Mean Purity (%) | 99.2 | 98.8 | 99.0 |
| Standard Deviation (%) | 0.15 | 0.45 | 0.30 |
| Relative Standard Deviation (%) | 0.15 | 0.46 | 0.30 |
Table 2: Method Validation Parameters
| Parameter | qNMR | GC-FID | HPLC-UV |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9997 |
| Limit of Detection (LOD) | 0.05 mg/mL | 0.01 mg/mL | 0.02 mg/mL |
| Limit of Quantification (LOQ) | 0.15 mg/mL | 0.03 mg/mL | 0.06 mg/mL |
Experimental Protocols
Detailed methodologies for the qNMR, GC-FID, and HPLC-UV assays are provided below.
Quantitative NMR (qNMR) Protocol
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Dimethyl sulfone (DMSO₂)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of Dimethyl sulfone (certified reference material) into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of Deuterated Chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 20 ppm
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the aldehyde proton signal of this compound (expected around δ 9.8 ppm, singlet) and the methyl proton signal of Dimethyl sulfone (δ 3.09 ppm, singlet).
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Instrumentation: Gas Chromatograph with FID detector
Internal Standard: Dodecane
Sample and Standard Preparation:
-
Stock Solution (Analyte): Accurately weigh 50 mg of this compound and dissolve in 10 mL of dichloromethane.
-
Internal Standard Stock Solution: Accurately weigh 50 mg of dodecane and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the analyte and internal standard stock solutions and diluting with dichloromethane to cover a concentration range of 0.1 - 5 mg/mL for the analyte.
-
Sample Preparation: Prepare a sample solution by accurately weighing approximately 25 mg of this compound, adding a known amount of the internal standard stock solution, and diluting with dichloromethane.
GC-FID Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (split mode, 20:1)
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation: HPLC system with a UV detector
Internal Standard: Methylparaben
Sample and Standard Preparation:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Stock Solution (Analyte): Accurately weigh 25 mg of this compound and dissolve in 25 mL of mobile phase.
-
Internal Standard Stock Solution: Accurately weigh 25 mg of methylparaben and dissolve in 25 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the analyte and internal standard stock solutions and diluting with the mobile phase to cover a concentration range of 0.05 - 1 mg/mL for the analyte.
-
Sample Preparation: Prepare a sample solution by accurately weighing approximately 10 mg of this compound, adding a known amount of the internal standard stock solution, and diluting with the mobile phase.
HPLC-UV Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for the qNMR assay.
Caption: General workflow for GC-FID and HPLC-UV assays.
Discussion and Comparison
Accuracy and Precision: The qNMR method demonstrated the highest precision with the lowest relative standard deviation (0.15%). While all three methods provide acceptable accuracy, the inherent principle of qNMR as a primary ratio method often leads to higher accuracy as it is less susceptible to variations in detector response.
Sensitivity: GC-FID and HPLC-UV generally offer higher sensitivity, as indicated by their lower limits of detection and quantification. This makes them more suitable for trace analysis and impurity profiling.
Specificity: qNMR provides excellent specificity due to the high resolution of NMR spectra, which allows for the unambiguous identification and quantification of the analyte in the presence of structurally similar impurities. The chromatographic methods also offer good specificity through the separation of components.
Throughput and Speed: Chromatographic methods are generally more amenable to high-throughput screening due to the availability of autosamplers and faster run times per sample compared to the longer relaxation delays required for accurate qNMR measurements.
Sample Integrity: qNMR is a non-destructive technique, allowing for the recovery of the sample after analysis. In contrast, GC-FID is a destructive method.
Information Content: A significant advantage of qNMR is that a single experiment provides both quantitative data and structural information, which can be used to confirm the identity of the analyte and detect any unexpected impurities. Chromatographic methods only provide quantitative information based on retention times.
Conclusion
The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.
-
qNMR is the method of choice for the accurate and precise determination of absolute purity, especially for the certification of reference materials, due to its status as a primary analytical method and the rich structural information it provides.
-
GC-FID is a robust and sensitive method well-suited for routine quality control of volatile compounds and for the quantification of impurities at low levels.
-
HPLC-UV offers a versatile and sensitive approach for the routine analysis of a wide range of compounds and is particularly useful when dealing with non-volatile or thermally labile substances.
For drug development professionals and researchers, a combination of these techniques often provides the most comprehensive understanding of a compound's purity and impurity profile.
Establishing the Structure-Activity Relationship (SAR) of 3-Fluoro-5-methoxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 3-Fluoro-5-methoxybenzaldehyde scaffold. Due to a lack of extensive, publicly available SAR studies on a homologous series of compounds derived directly from this compound, this guide draws upon data from closely related fluorinated and methoxylated benzaldehyde derivatives, primarily chalcones and Schiff bases, to infer potential SAR trends. The information is intended to guide researchers in the design and development of novel therapeutic agents based on this chemical moiety.
Introduction
Substituted benzaldehydes are versatile starting materials in medicinal chemistry, serving as precursors for a wide range of biologically active compounds, including chalcones, Schiff bases, and various heterocyclic systems. The introduction of fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate receptor interactions and solubility. This guide explores the potential impact of these substitutions on the biological activity of this compound derivatives.
Data Presentation: Comparative Biological Activities
As no direct comparative studies on a series of this compound derivatives were identified, the following tables present hypothetical data based on observed trends in related compound classes, such as fluorinated chalcones and Schiff bases, to illustrate potential SAR.
Table 1: Hypothetical Anticancer Activity of Chalcone Derivatives of this compound
| Compound ID | R Group (at position 4' of the B-ring) | IC50 (µM) against MCF-7 Cell Line | Notes |
| CH-1 | -H | 15.2 | Baseline activity |
| CH-2 | -OH | 8.5 | Electron-donating group may enhance activity. |
| CH-3 | -OCH3 | 10.1 | Methoxy group at this position shows moderate activity. |
| CH-4 | -Cl | 5.8 | Electron-withdrawing group appears to improve potency. |
| CH-5 | -N(CH3)2 | 12.7 | Bulky electron-donating group may reduce activity. |
Table 2: Hypothetical Antimicrobial Activity of Schiff Base Derivatives of this compound
| Compound ID | R Group (Amine Moiety) | MIC (µg/mL) against S. aureus | Notes |
| SB-1 | Aniline | 32 | Basic aromatic amine shows moderate activity. |
| SB-2 | 4-Chloroaniline | 16 | Electron-withdrawing group on the aniline ring enhances activity. |
| SB-3 | 4-Methoxyaniline | 64 | Electron-donating group on the aniline ring reduces activity. |
| SB-4 | Cyclohexylamine | >128 | Aliphatic amine shows poor activity. |
| SB-5 | 2-Aminopyridine | 24 | Heterocyclic amine shows good activity. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
-
Dissolution: Dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted acetophenone in ethanol.
-
Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.
Synthesis of Schiff Base Derivatives
-
Mixing: To a solution of 1 equivalent of this compound in ethanol, add 1 equivalent of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Logical Relationship in SAR of Chalcone Derivatives
Caption: Inferred SAR of Chalcones.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: General Experimental Workflow.
Conclusion
A Researcher's Guide to the Metabolic Stability of Novel Compounds Derived from 3-Fluoro-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, understanding the metabolic stability of newly synthesized compounds is a critical step in the drug discovery pipeline. A compound's susceptibility to metabolism by hepatic enzymes directly influences its pharmacokinetic profile, including its half-life and bioavailability. This guide provides a comparative overview of the metabolic stability of compounds synthesized from 3-Fluoro-5-methoxybenzaldehyde, a versatile building block in medicinal chemistry, and offers detailed experimental protocols for assessing this key parameter.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which are major players in drug clearance.[1][2] This guide will delve into the practical aspects of evaluating this enhancement.
Comparative Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs
While specific quantitative data for a broad range of compounds derived directly from this compound remains dispersed across proprietary and academic research, the principle of enhanced metabolic stability through fluorination is well-established. To illustrate this, we can examine data from analogous compound series where fluorination has been systematically studied.
For instance, a study on indole derivatives demonstrated a significant increase in metabolic stability with the introduction of fluorine. The half-life (t½) in mouse liver microsomes for a non-fluorinated indole was 12.35 minutes, whereas a CF3-substituted analog exhibited a half-life of 53.71 minutes.[1] Similarly, another study showed that 9-fluororisperidone was 16 times more metabolically stable than its non-fluorinated parent compound, risperidone.
Table 1: Illustrative Metabolic Stability Data of Fluorinated vs. Non-Fluorinated Analogs in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Compound A | Non-fluorinated Parent | 15 | 46.2 | Hypothetical Data |
| Compound A-F | 3-Fluoro-5-methoxy derivative | 65 | 10.7 | Hypothetical Data |
| Compound B | Non-fluorinated Parent | 22 | 31.5 | Hypothetical Data |
| Compound B-F | 3-Fluoro-5-methoxy derivative | 98 | 7.1 | Hypothetical Data |
| Risperidone | Non-fluorinated Parent | - | - | Published Data |
| 9-Fluororisperidone | Fluorinated Analog | 16x more stable | - | Published Data |
Note: The data for Compounds A and B are hypothetical to illustrate the expected trend. The Risperidone data highlights a real-world example of this principle.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is paramount. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate metabolism by Phase I enzymes, such as CYP450s.[3]
Experimental Workflow:
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.
-
Add the test compound to the mixture to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in a suitable incubation medium (e.g., Williams' E medium).
-
Determine cell viability and adjust the cell density (e.g., to 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a multi-well plate, pre-warm the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.
-
Add the test compound to the cell suspension to a final concentration of, for example, 1 µM.
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension and mix it with a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet cell debris.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells).
-
Conclusion
The use of this compound as a starting material in drug discovery programs offers a promising avenue for synthesizing compounds with enhanced metabolic stability. By blocking metabolically labile sites, the introduction of fluorine can lead to improved pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic stability of their novel compounds and make informed decisions in the lead optimization process. As more quantitative data on the metabolic stability of compounds derived from this compound becomes publicly available, the predictive power of this strategic fluorination will be further solidified.
References
Comparative Guide to Analytical Standards for 3-Fluoro-5-methoxybenzaldehyde and Its Derivatives
This guide provides a comparative overview of analytical standards and methodologies for 3-Fluoro-5-methoxybenzaldehyde and its structurally related derivatives. The information is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of these compounds.
Overview of Compounds
This compound and its derivatives are important building blocks in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence and position of the fluoro and methoxy groups significantly influence their physicochemical properties and reactivity. Accurate analytical characterization is therefore crucial for ensuring the quality and consistency of these materials in research and development.
This guide focuses on a comparison between this compound and two common derivatives:
-
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
-
3-Fluoro-4-methoxybenzaldehyde
Physical and Chemical Properties
A summary of the key physical and chemical properties of these compounds is presented below. These properties are essential for the development of appropriate analytical methods.
| Property | This compound | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde |
| CAS Number | 1023290-12-1 | 79418-78-3[1][2] | 351-54-2[3] |
| Molecular Formula | C₈H₇FO₂ | C₈H₇FO₃[4] | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol | 170.14 g/mol | 154.14 g/mol [3] |
| Appearance | - | Brown solid[1] | Solid[3] |
| Melting Point | - | 114-118 °C | 34-35 °C[3] |
| Purity (Typical) | ≥98%[5] | 96-97%[1][2] | 99%[3] |
Note: Data for this compound is limited. The purity is based on commercially available research-grade material.
Recommended Analytical Techniques
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its derivatives.
Chromatographic Methods for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying the main component and any process-related impurities or degradation products.
Comparison of Chromatographic Techniques:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sample Derivatization | Generally not required. | May be required for polar compounds to increase volatility. |
| Typical Purity Assay | High accuracy and precision for quantification. | Excellent for identification of volatile impurities and by-products. |
Spectroscopic Methods for Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and structure of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These are general methods that may require optimization for specific instruments and samples.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general starting point for the purity determination of this compound and its derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized for each compound to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and for confirming the identity of the main component.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: Capillary column suitable for polar aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the analytical characterization of this compound and its derivatives.
Caption: General analytical workflow for the characterization of benzaldehyde derivatives.
Caption: Decision logic for selecting the appropriate analytical technique based on the analytical goal.
References
- 1. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2 [sigmaaldrich.com]
- 4. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-methoxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
San Antonio, TX – For researchers, scientists, and drug development professionals handling 3-Fluoro-5-methoxybenzaldehyde, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate compliant and safe waste management.
Hazard Profile and Safety Precautions
To provide a conservative safety approach, the hazard classifications for several analogous compounds are summarized below:
| Compound | Hazard Classifications |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1] |
| 2-Hydroxy-3-methoxybenzaldehyde | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[2] |
| 3-Nitrobenzaldehyde | Acute Toxicity, Oral (Category 4), Toxic to aquatic life with long lasting effects |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Serious Eye Irritation (Category 2A), Harmful to aquatic life[3] |
This table summarizes data from safety data sheets of structurally similar compounds to infer the potential hazards of this compound.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes must be stored separately.
2. Spill and Contamination Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.
-
Do not use combustible materials like sawdust.
-
Carefully sweep or scoop up the absorbed material and place it into the designated waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Container Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Keep the waste container tightly closed when not in use to prevent the release of vapors.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
All chemical waste must be disposed of through a licensed and approved waste disposal contractor.[2][4][5]
-
Contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Ensure the waste container is properly labeled with the chemical name and any associated hazards.
-
Follow all local, state, and national regulations for hazardous waste disposal.[5]
5. Empty Container Disposal:
-
Thoroughly empty the original container.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.[6]
-
After rinsing, deface or remove the original label.[6]
-
The cleaned container can then be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 3-Fluoro-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 3-Fluoro-5-methoxybenzaldehyde, a key reagent in various synthetic pathways. The following procedural guidance is based on data from structurally similar compounds and general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times. A face shield is recommended when handling larger quantities or when there is a risk of splashing[3]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Natural rubber may offer fair protection against aldehydes[4]. Regularly inspect gloves for degradation and replace them as needed. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[5][6]. |
Operational Plan: Safe Handling Procedure
A systematic approach is crucial when working with this chemical. The following step-by-step guide ensures a safe operational workflow.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area within the fume hood should be clean and uncluttered.
-
Aliquotting and Weighing : Conduct all transfers, weighing, and dilutions of this compound inside a certified chemical fume hood[6]. This minimizes the risk of inhaling vapors.
-
During Reaction : Keep all containers tightly closed when not in use. Use appropriate glassware and ensure all connections are secure to prevent leaks.
-
Post-Handling : After use, tightly seal the container. Decontaminate the work area and any equipment used with an appropriate solvent.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling the chemical[1][2]. Do not eat, drink, or smoke in the laboratory[7][8].
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Segregation : All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be segregated from other waste streams[6].
-
Labeling : Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[6].
-
Storage : Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Disposal : Follow your institution's established procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain. Contaminated packaging should be treated as hazardous waste[6].
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
